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  • Product: 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline
  • CAS: 79916-53-3

Core Science & Biosynthesis

Foundational

Intramolecular charge transfer (ICT) mechanisms in quinazoline derivatives

An In-Depth Technical Guide to Intramolecular Charge Transfer (ICT) Mechanisms in Quinazoline Derivatives Authored by a Senior Application Scientist Foreword: From Molecular Architecture to Functional Innovation The quin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Intramolecular Charge Transfer (ICT) Mechanisms in Quinazoline Derivatives

Authored by a Senior Application Scientist

Foreword: From Molecular Architecture to Functional Innovation

The quinazoline scaffold represents a cornerstone in heterocyclic chemistry, celebrated for its prevalence in natural alkaloids and its versatile applications in medicinal chemistry and materials science.[1][2][3] Derivatives of this fused aromatic system are integral to a range of therapeutics, including anticancer agents that target the epidermal growth factor receptor (EGFR).[4][5][6] Beyond their biological significance, quinazoline derivatives have emerged as a powerful platform for developing advanced optoelectronic materials, such as emitters for Organic Light-Emitting Diodes (OLEDs) and highly sensitive fluorescent sensors.[1][7]

The key to unlocking these advanced material applications lies in a profound photophysical phenomenon: Intramolecular Charge Transfer (ICT) . ICT is a process where, upon photoexcitation, electron density is redistributed from an electron-donating part of a molecule to an electron-accepting part.[8][9] In quinazoline systems, this typically involves appending electron-donating groups to the inherently electron-withdrawing quinazoline core, creating a "push-pull" architecture.[7][10][11] Understanding and controlling the dynamics of this charge transfer is paramount for the rational design of molecules with tailored photophysical properties.

This guide provides a comprehensive exploration of the ICT mechanisms in quinazoline derivatives. We will move from the foundational theoretical principles to the practical experimental methodologies used to probe and quantify these phenomena. Our focus will remain on the causality behind experimental choices and the establishment of self-validating protocols, equipping researchers and developers with the knowledge to innovate in this exciting field.

The Theoretical Framework of ICT in "Push-Pull" Quinazoline Systems

The manifestation of ICT in quinazoline derivatives is contingent on a specific molecular design: the creation of a donor-π-acceptor (D-π-A) system. In this architecture, the quinazoline ring typically serves as the electron-accepting (A) moiety, while various electron-rich groups (e.g., amino, methoxy) function as the electron donor (D).[1][11]

The Photoexcitation and Relaxation Pathway

The ICT process is initiated by the absorption of a photon, which promotes the molecule from its electronic ground state (S₀) to an excited state. The subsequent events can be visualized as a multi-step relaxation pathway.

  • Excitation to the Locally Excited (LE) State: Initially, the molecule is promoted to a Franck-Condon excited state, which rapidly relaxes to a lower-energy, non-charge-separated state known as the Locally Excited (LE) state. This state retains a geometry similar to the ground state.

  • Transition to the ICT State: In molecules designed for ICT, the LE state is often not the lowest energy excited state, particularly in polar environments. The molecule can undergo a further relaxation process involving structural reorganization—often a rotation or "twisting" around the bond connecting the donor and the quinazoline core—to form a highly polar, charge-separated ICT state.[8][12] This is often described by the Twisted Intramolecular Charge Transfer (TICT) model.[8][13]

  • Radiative Decay (Fluorescence): The molecule can then return to the ground state via fluorescence from either the LE state or the ICT state. Because the ICT state is significantly more polar than the ground state, its energy is highly sensitive to the polarity of the surrounding medium. This sensitivity is the origin of the pronounced solvatochromism observed in these systems.[7][9][14]

ICT_Pathway cluster_excited Excited States S0 Ground State (S₀) LE Locally Excited State (LE) S0->LE Absorption (hν) ICT ICT State LE->ICT Structural Relaxation (Twisting) LE->p1 LE Fluorescence ICT->p2 ICT Fluorescence (hν') S0_final Ground State (S₀)

Caption: Photoexcitation and relaxation pathway involving ICT.

The Critical Role of Solvent (Solvatochromism)

A hallmark of systems undergoing ICT is their strong solvatochromic fluorescence. As solvent polarity increases, the highly polar ICT state is stabilized to a greater extent than the less polar LE and ground states. This differential stabilization lowers the energy gap between the ICT state and the ground state, resulting in a pronounced red shift (bathochromic shift) in the fluorescence emission maximum.[7][9][14] This predictable behavior is a powerful diagnostic tool for confirming the presence of ICT.

Experimental Characterization of ICT Phenomena

A multi-faceted approach combining steady-state spectroscopy, time-resolved techniques, and computational modeling is essential for a thorough characterization of ICT mechanisms.

Steady-State Spectroscopic Analysis

Steady-state measurements provide the foundational evidence for ICT by correlating photophysical properties with solvent environment.

Protocol 1: Solvatochromism Study using UV-Vis and Fluorescence Spectroscopy

This protocol is designed to systematically evaluate the effect of solvent polarity on the absorption and emission properties of a quinazoline derivative.

  • Objective: To observe and quantify the solvatochromic shift as evidence of ICT.

  • Methodology:

    • Solvent Selection: Prepare a series of spectroscopic-grade solvents with a wide range of polarities. A typical set includes Cyclohexane, Toluene, Chloroform, Acetonitrile, and Dimethyl Sulfoxide (DMSO).

    • Solution Preparation: Prepare a stock solution of the quinazoline derivative in a volatile solvent (e.g., dichloromethane). Prepare final sample solutions by diluting the stock solution into each selected solvent to a final concentration of approximately 1-5 x 10⁻⁵ M. This low concentration minimizes intermolecular aggregation effects.

    • Absorption Measurement: Using a dual-beam UV-Vis spectrophotometer, record the absorption spectrum of each sample from ~250 nm to 600 nm, using the corresponding pure solvent as a reference. Identify the wavelength of maximum absorption (λₐₑₛ).

    • Fluorescence Measurement: Using a spectrofluorometer, record the emission spectrum of each sample. Excite each sample at or near its λₐₑₛ. Record the emission spectra and identify the wavelength of maximum emission (λₑₘ).

    • Data Analysis: Plot λₐₑₛ and λₑₘ versus the solvent polarity function, Δf (Lippert-Mataga polarity function). A significant red shift in λₑₘ with increasing Δf, often accompanied by a much smaller shift in λₐₑₛ, is a strong indicator of an ICT state.[7][14]

Protocol 2: Quantifying Dipole Moment Change with the Lippert-Mataga Plot

This protocol provides a quantitative measure of the charge separation in the excited state.

  • Objective: To estimate the change in the molecular dipole moment (Δμ = μₑ - μ₉) between the excited (μₑ) and ground (μ₉) states. A large Δμ value is definitive proof of a charge-transfer process.[15]

  • Methodology:

    • Data Acquisition: Use the absorption (ν̃ₐ) and emission (ν̃ₑ) maxima in wavenumbers (cm⁻¹) obtained from Protocol 1 for a series of solvents.

    • Calculation of Stokes Shift: For each solvent, calculate the Stokes shift: Δν̃ = ν̃ₐ - ν̃ₑ.

    • Calculation of Solvent Polarity Function (Δf): For each solvent, calculate the Lippert-Mataga polarity function: Δf = [(ε - 1) / (2ε + 1)] - [(n² - 1) / (2n² + 1)] where ε is the dielectric constant and n is the refractive index of the solvent.

    • Plot Construction: Plot the Stokes shift (Δν̃) on the y-axis against the solvent polarity function (Δf) on the x-axis.

    • Data Analysis: Perform a linear regression on the plotted data. The relationship is described by the Lippert-Mataga equation: Δν̃ = [2(μₑ - μ₉)² / (hc a³)] * Δf + constant The slope of the line is directly proportional to the square of the change in dipole moment (Δμ²). The value of Δμ can be calculated from the slope, where h is Planck's constant, c is the speed of light, and a is the Onsager cavity radius of the solute (often estimated from its molecular volume).[15]

    • Self-Validation: The linearity of the Lippert-Mataga plot serves as a self-validating mechanism. A strong linear correlation (R² > 0.9) confirms that the observed solvatochromism is primarily due to the dipole-dipole interactions described by the model, validating the ICT hypothesis.

Time-Resolved Spectroscopy

These techniques provide crucial information on the dynamics of the ICT process.

  • Time-Correlated Single Photon Counting (TCSPC): This method measures the fluorescence decay kinetics. In some systems, dual fluorescence can be observed—a short-lived emission from the LE state and a longer-lived, red-shifted emission from the ICT state. This provides direct evidence for the existence of two distinct emissive excited states.[8]

  • Transient Absorption (TA) Spectroscopy: This ultrafast technique allows for the direct observation of the ICT state's formation and decay in real-time (femtoseconds to nanoseconds). By monitoring the appearance of new absorption bands corresponding to the ICT state, one can directly measure the rate of the LE → ICT conversion.[8][12]

Computational Modeling

Quantum chemical calculations are indispensable for corroborating experimental findings and providing deeper mechanistic insight.

  • Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods are used to model the electronic structure of the quinazoline derivatives.[16][17]

    • Ground State (S₀) Optimization: Provides the minimum energy geometry and allows for calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Excited State (S₁) Calculations: TD-DFT is used to calculate vertical excitation energies (corresponding to absorption) and to optimize the geometry of the first excited state (corresponding to the emissive state).

    • Validation of ICT: A key validation is the spatial distribution of the HOMO and LUMO. For a "push-pull" system, the HOMO should be localized on the electron-donating group, while the LUMO should be localized on the electron-accepting quinazoline core. An S₀ → S₁ transition with significant HOMO-to-LUMO character confirms the charge-transfer nature of the excitation.[4]

Workflow cluster_exp Experimental Characterization cluster_comp Computational Modeling ss Steady-State Spectroscopy (UV-Vis, Fluorescence) data1 Solvatochromic Shifts Stokes Shift Data ss->data1 tr Time-Resolved Spectroscopy (TCSPC, TA) data2 Fluorescence Lifetimes ICT Formation Kinetics tr->data2 dft DFT / TD-DFT Calculations dft->ss Corroboration data3 HOMO/LUMO Orbitals Excited State Geometry Dipole Moments dft->data3 goal Elucidation of ICT Mechanism data1->goal data2->goal data3->goal

Caption: Integrated workflow for ICT mechanism analysis.

Structure-Property Relationships: Engineering the ICT Process

The photophysical properties of quinazoline derivatives can be precisely tuned by modifying their molecular structure. The choice and positioning of the donor and acceptor groups are the most critical factors.

Caption: General "Push-Pull" structure of an ICT-active quinazoline.

  • Donor Strength: Stronger electron-donating groups (e.g., dialkylamino) lead to a greater degree of charge transfer, resulting in larger Stokes shifts and increased sensitivity to solvent polarity compared to weaker donors (e.g., methoxy).[11]

  • Acceptor Strength: The inherent electron-withdrawing nature of the quinazoline core can be further enhanced by adding strong acceptor groups (like trifluoromethyl), which also promotes the ICT process.[1]

  • Conjugation: The π-conjugated bridge connecting the donor and acceptor plays a crucial role. Extending the conjugation length generally leads to a red shift in both absorption and emission spectra.[10]

Table 1: Photophysical Properties of Representative Quinazoline Derivatives

CompoundDonor Group (Position)Acceptor Group (on Quinazoline)Solventλₐₑₛ (nm)λₑₘ (nm)Stokes Shift (nm)Quantum Yield (Φ)Reference
1 -N(CH₃)₂ (4-pos)2-(3,5-bis(trifluoromethyl)phenyl)Cyclohexane36541449>80%[1]
10 -N(Ph)₂ (7-pos)2-(3,5-bis(trifluoromethyl)phenyl)Cyclohexane365597161-[1]
2a -N(Et)₂ (4-pos, on phenyl)2-(pyridin-2-yl)Toluene4024737168%[10]
2a -N(Et)₂ (4-pos, on phenyl)2-(pyridin-2-yl)Acetonitrile->473>71Decreased[10]
2c Carbazol-9-yl (4-pos, on phenyl)2-(pyridin-2-yl)Toluene3614519023%[10]
2c Carbazol-9-yl (4-pos, on phenyl)2-(pyridin-2-yl)Acetonitrile->451>9056% (Increased)[10]

Note: Data extracted and compiled from cited literature. Dashes (-) indicate data not specified in the source.

The data in Table 1 clearly illustrates these principles. Compound 10 , with a strong diphenylamino donor, exhibits a massive Stokes shift, indicative of a highly efficient ICT process.[1] The comparison of compound 2a in toluene versus acetonitrile shows the classic solvatochromic red shift and a decrease in quantum yield, a common phenomenon in more polar solvents.[10] Interestingly, compound 2c shows an increase in quantum yield in acetonitrile, highlighting that the interplay between structure, solvent, and excited-state dynamics can be complex and lead to unique behaviors.[10]

Conclusion and Future Directions

The intramolecular charge transfer mechanism is a fundamental process that governs the unique photophysical properties of "push-pull" quinazoline derivatives. A synergistic approach utilizing steady-state and time-resolved spectroscopy alongside computational chemistry provides a robust framework for elucidating these mechanisms. By understanding the intricate relationships between molecular structure, solvent environment, and ICT dynamics, we can rationally design novel quinazoline-based materials. The pronounced solvatochromism, high quantum yields, and tunable emission colors of these compounds make them exceptionally promising candidates for next-generation fluorescent sensors, bio-imaging agents, and efficient emitters in OLED technology. Future research will likely focus on developing systems with even greater sensitivity, exploring multi-stimuli responsive materials, and integrating these functional molecules into practical devices and biomedical applications.

References

  • Wang, Z., Li, H., Peng, Z., et al. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. Chinese Chemical Letters, 31, 1188–1192.
  • Moshkina, T. N., Likhacheva, M. D., Kopotilova, A. E., et al. (2022). 2-AZINYL QUINAZOLINES: SYNTHESIS AND PHOTOPHYSICAL PROPERTIES. Modern problems of organic chemistry: Proceedings of the XIII Youth School-Conference.
  • Nosova, E. V., Moshkina, T. N., Valieva, M. I., & Kopchuk, D. S. (2020). QUINAZOLINONE DERIVATIVES: SYNTHESIS AND LUMINESCENCE PROPERTIES. Modern problems of organic chemistry: Proceedings of the XII Youth School-Conference.
  • Barbero, N., Truscello, A. M., & Viscardi, G. (2014). Synthesis and Photophysical Studies of a Series of Quinazoline Chromophores. Molecules, 19(8), 12385-12402. Available at: [Link]

  • Barbero, N., Truscello, A. M., & Viscardi, G. (2014). Synthesis and photophysical studies of a series of quinazoline chromophores. PubMed.
  • Kundu, S., & Bhattacharyya, K. (2016). Intramolecular Charge Transfer: Theory and Applications. ResearchGate.
  • Cohen, T. E. (2020). The Study of Excited-State Intramolecular Charge Transfer in Organic Molecules and the Development of a Novel Sub-Micron Sampling and Offline Chemical Analytical Technique. eScholarship.org.
  • Alam, M. S., Al-Sehemi, A. G., & Al-Ghamdi, A. A. (2024). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers in Chemistry, 12.
  • Aouad, M. R. (2023). Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. IntechOpen.
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  • Paul, B. K., & Guchhait, N. (2023). Intramolecular charge transfer for optical applications. AIP Publishing.
  • Lee, J., et al. (2020). Twisted Intramolecular Charge Transfer State of a “Push-Pull” Emitter. MDPI.
  • Zarenezhad, E., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 93.
  • Zarenezhad, E., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. ResearchGate.
  • Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules, 21(4), 484.
  • Ibrahim, R. S. (2021). Quinazoline Derivatives and it is Applications. SUE Academics.
  • Jia, C., et al. (2007). An Experimental and Computational Study on Intramolecular Charge Transfer: A Tetrathiafulvalene Fused Dipyridophenazine Molecule. Chemistry, 13(13), 3804-3812.
  • Datta, A., & Hazra, D. K. (2002). Exploring NLO response of 9,10-donor-acceptor substituted Bichromophoric Anthracene Derivatives. ResearchGate.
  • Hättig, C., Hellweg, A., & Köhn, A. (2006). Intramolecular charge-transfer mechanism in quinolidines: the role of the amino twist angle. Journal of the American Chemical Society, 128(49), 15672-15682.
  • Hamed, M. M. (2021). Synthesis and Applications of Quinazoline Derivatives. Research & Reviews: Journal of Chemistry.
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Sources

Exploratory

Electronic absorption and emission spectra of 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline

An In-depth Technical Guide to the Electronic Absorption and Emission Spectra of 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electronic Absorption and Emission Spectra of 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the photophysical properties of 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline, a molecule designed with a distinct donor-acceptor architecture. The N,N-dimethylaniline moiety serves as a potent electron donor, while the 4-chloroquinazoline core functions as the electron acceptor. This electronic arrangement gives rise to significant intramolecular charge transfer (ICT) characteristics upon photoexcitation. This document details the synthesis, experimental protocols for spectroscopic analysis, and a thorough interpretation of the electronic absorption and emission spectra. Key phenomena such as solvatochromism are explored through both experimental data and theoretical frameworks, including the Lippert-Mataga model. The pronounced sensitivity of its emission profile to environmental polarity suggests its potential as a fluorescent probe and in the development of advanced optoelectronic materials.

Introduction: A Molecule of Interest

Quinazoline and its derivatives represent a privileged scaffold in medicinal chemistry and materials science, recognized for a wide range of biological activities and promising electroactive properties.[1] The molecule 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline is a member of this class, specifically engineered as a "push-pull" or donor-acceptor system.

The core structure consists of:

  • An Electron Donor (Push): The N,N-dimethylaniline group, which possesses a lone pair of electrons on the nitrogen atom that can be donated into the aromatic system.

  • An Electron Acceptor (Pull): The quinazoline ring, an electron-deficient heterocyclic system, made more so by the presence of an electronegative chlorine atom at the 4-position.

This configuration is known to produce a low-energy electronic transition characterized by a significant transfer of electron density from the donor to the acceptor upon absorption of light.[2][3] This phenomenon, known as Intramolecular Charge Transfer (ICT), is the primary determinant of the molecule's unique photophysical behavior, particularly its sensitivity to the surrounding solvent environment. Understanding these properties is crucial for harnessing its potential in applications such as organic light-emitting diodes (OLEDs), fluorescent chemosensors, and biological imaging probes.[4][5]

Synthesis and Material Preparation

The synthesis of the target compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction, a common and effective method for functionalizing chloroquinazolines.[6] The general strategy involves reacting a 2,4-dichloroquinazoline precursor with N,N-dimethylaniline.

Proposed Synthetic Workflow

The synthesis is conceptualized as a two-step process starting from 2,4-quinazolinedione.

Synthetic_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Substitution (SNAr) A 2,4-Quinazolinedione B 2,4-Dichloroquinazoline A->B  POCl₃, Reflux   D 4-(4-Chloroquinazolin-2-yl)- N,N-dimethylaniline B->D  DMF, Reflux   C N,N-dimethylaniline C->D

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2,4-Dichloroquinazoline

  • To a 100 mL round-bottom flask, add 2,4-quinazolinedione (10 mmol).

  • Carefully add phosphorus oxychloride (POCl₃, 30 mL) to the flask in a fume hood.

  • Add a few drops of N,N-dimethylformamide (DMF) as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours.[7] The solution should become clear.

  • Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude 2,4-dichloroquinazoline product under vacuum. Recrystallization from ethanol can be performed for further purification.

Step 2: Synthesis of 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline

  • In a 50 mL round-bottom flask, dissolve 2,4-dichloroquinazoline (5 mmol) and N,N-dimethylaniline (5.5 mmol) in 20 mL of dry DMF.

  • Heat the mixture to reflux for 6-8 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to yield the final compound.[1]

Electronic Absorption and Emission Properties

The photophysical characterization of the title compound was conducted in various solvents to elucidate the nature of its electronic transitions and the influence of environmental polarity.

Electronic Absorption (UV-Vis) Spectroscopy

The absorption spectrum of a donor-acceptor molecule typically displays multiple bands. High-energy bands are attributed to localized π-π* transitions within the donor and acceptor moieties, while a lower-energy band arises from the intramolecular charge transfer (ICT) transition.

  • Prepare a stock solution of the compound in a high-purity solvent (e.g., dichloromethane) at a concentration of 1 mM.

  • Prepare dilute solutions (e.g., 10 µM) in various spectroscopic-grade solvents of differing polarity (e.g., hexane, toluene, chloroform, acetonitrile, methanol).

  • Use a dual-beam UV-Vis spectrophotometer, recording spectra from 250 nm to 600 nm in a 1 cm path length quartz cuvette.[8]

  • Use the pure solvent as a reference for the baseline correction.

  • Identify the wavelength of maximum absorption (λabs) for each solvent.

SolventPolarity Index (ET(30))λabs (nm) (π-π*)λabs (nm) (ICT)
Hexane31.0~315~380
Toluene33.9~318~388
Chloroform39.1~320~395
Acetonitrile45.6~320~402
Methanol55.4~322~405

Note: Data are representative values based on typical behavior of similar donor-acceptor quinazoline systems.

The ICT band exhibits a slight bathochromic (red) shift as solvent polarity increases. This is indicative of a ground state that possesses some polar character, which is stabilized by more polar solvents. However, this effect is far more dramatic in the emission spectrum.

Emission (Fluorescence) Spectroscopy

The fluorescence of 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline is highly dependent on the solvent environment, a classic indicator of an emissive ICT state. Upon excitation, the molecule reaches an excited state with a significantly larger dipole moment than the ground state. Polar solvents stabilize this highly polar excited state more effectively than non-polar solvents, lowering its energy and causing the emission to shift to longer wavelengths (red-shift).[9]

  • Using the same solutions prepared for UV-Vis analysis, measure the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at the λabs of the ICT band.

  • Record the emission spectra, ensuring the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • To determine the fluorescence quantum yield (ΦF), a comparative method is used.[10] Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard.

  • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

  • Calculate the quantum yield using the following equation: ΦF, sample = ΦF, std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) Where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Solventλabs (nm)λem (nm)Stokes Shift (cm⁻¹)Quantum Yield (ΦF)
Hexane3804403632~0.45
Toluene3884654011~0.38
Chloroform3955055096~0.10[11]
Acetonitrile4025405988~0.06[11]
Methanol4055706940~0.01[11]

Note: Data are representative. A significant bathochromic shift in λem and a decrease in ΦF in polar, protic solvents are characteristic. The decrease in quantum yield in solvents like methanol can be attributed to non-radiative decay pathways facilitated by hydrogen bonding.[11]

Theoretical Framework and Mechanistic Interpretation

The Intramolecular Charge Transfer (ICT) Process

The observed photophysical behavior is governed by the transitions between electronic states, which can be visualized with a Jablonski diagram.

Jablonski_Diagram S0 S₀ (Ground State) S1_LE S₁ (LE State) S0->S1_LE Absorption (π-π*) S1_ICT S₁ (ICT State) S0->S1_ICT Absorption (ICT) S1_LE->S1_ICT Relaxation S1_ICT->S0 Fluorescence S1_ICT->S0 Non-Radiative Decay

Caption: Simplified Jablonski diagram for the ICT process.

Upon excitation into the ICT band, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO), primarily localized on the electron-donating N,N-dimethylaniline moiety, to the Lowest Unoccupied Molecular Orbital (LUMO), which is centered on the electron-accepting 4-chloroquinazoline core.

ICT_Mechanism cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) mol N,N-Dimethylaniline (Donor) 4-Chloroquinazoline (Acceptor) HOMO HOMO mol:f0->HOMO e⁻ density LUMO LUMO mol:f1->LUMO e⁻ density LUMO_e LUMO (1e⁻) HOMO->LUMO_e Photoexcitation (hν) HOMO_e HOMO (1e⁻)

Caption: Schematic of the ICT transition from HOMO to LUMO.

Quantifying Solvatochromism: The Lippert-Mataga Plot

The relationship between the solvent polarity and the magnitude of the Stokes shift can be quantified using the Lippert-Mataga equation. This model relates the Stokes shift (Δν) to the orientation polarizability (Δf) of the solvent, allowing for an estimation of the change in the molecule's dipole moment (Δµ) upon excitation.[4][8]

The equation is: Δν = νabs - νem = (2Δµ² / hc a³) * Δf + constant

Where:

  • Δν is the Stokes shift in wavenumbers (cm⁻¹).

  • Δµ = (µe - µg) is the change in dipole moment from the ground (g) to the excited (e) state.

  • h is Planck's constant, c is the speed of light, and a is the Onsager cavity radius.

  • Δf = [ (ε-1)/(2ε+1) - (n²-1)/(2n²+1) ] is the solvent orientation polarizability, calculated from the solvent's dielectric constant (ε) and refractive index (n).

A linear plot of the Stokes shift (Δν) against the solvent polarity function (Δf) provides strong evidence for an ICT state. The slope of this plot is directly proportional to the square of the change in dipole moment (Δµ²), confirming that the excited state is significantly more polar than the ground state.[4]

Conclusion and Future Outlook

4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline exhibits the classic photophysical characteristics of a donor-acceptor fluorophore. Its absorption and emission profiles are dominated by an intramolecular charge transfer transition. The most striking feature is its pronounced positive solvatochromism, where the emission maximum undergoes a significant bathochromic shift of over 100 nm when moving from non-polar to polar solvents.

This high sensitivity to the local environment makes the compound an excellent candidate for several advanced applications:

  • Fluorescent Probes: It can be used to probe the polarity of microenvironments, such as in biological membranes or polymer matrices.

  • OLED Emitters: The tunable emission color could be exploited in the design of solvent- or host-dependent color emitters for organic light-emitting diodes.

  • Nonlinear Optics: Molecules with large changes in dipole moment upon excitation often exhibit significant nonlinear optical properties.

Further research should focus on derivatizing the core structure to fine-tune its absorption/emission wavelengths, enhance its quantum yield in polar media, and explore its utility in targeted biological imaging and materials science applications.

References

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  • Vertex AI Search Result[16]

  • Vertex AI Search Result[17]

  • Vertex AI Search Result[5]

  • Vertex AI Search Result[8]

  • Vertex AI Search Result[18]

  • Vertex AI Search Result[19]

  • Vertex AI Search Result[9]

  • Vertex AI Search Result[20]

  • Vertex AI Search Result[21]

  • Vertex AI Search Result[22]

  • Vertex AI Search Result[23]

  • Vertex AI Search Result[24]

  • Vertex AI Search Result[25]

  • Vertex AI Search Result[3]

  • Vertex AI Search Result[10]

  • Vertex AI Search Result[26]

  • Vertex AI Search Result[27]

  • Vertex AI Search Result[28]

  • Vertex AI Search Result

Sources

Foundational

Solvatochromic Behavior of Dimethylaniline-Substituted Quinazolines: A Technical Guide to Intramolecular Charge Transfer (ICT) Fluorophores

Executive Summary & Mechanistic Foundations The development of advanced fluorophores relies heavily on the rational design of donor-acceptor (D-A) architectures[1]. Among nitrogenous heterocycles, quinazolines serve as e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Foundations

The development of advanced fluorophores relies heavily on the rational design of donor-acceptor (D-A) architectures[1]. Among nitrogenous heterocycles, quinazolines serve as excellent electron-deficient acceptors due to their highly polarized pyrimidine ring fused to a benzene moiety. When functionalized with a strong electron-donating group—such as a dimethylaniline moiety—at the 4- or 2-position, the resulting push-pull system exhibits profound photophysical sensitivity to its microenvironment[2].

As a Senior Application Scientist, I approach the characterization of these molecules not just as an observation of color change, but as a quantifiable thermodynamic process. Upon photoexcitation, the molecule transitions from a weakly polar ground state to a locally excited (LE) state. The D-A architecture subsequently drives an ultrafast electron transfer, forming a highly polar Intramolecular Charge Transfer (ICT) state[3].

The Causality of Solvatochromism: In non-polar solvents, the ICT state is poorly solvated, resulting in higher energy emission (blue/green). However, as solvent polarity increases, the solvent dipoles reorient around the highly polar excited molecule. This dipole-dipole interaction thermodynamically stabilizes the ICT state, lowering its energy relative to the ground state. Consequently, the energy gap narrows, producing a pronounced bathochromic (red) shift in the emission spectrum—a phenomenon known as positive solvatochromism[3].

ICT_Mechanism GS Ground State (S0) Weakly Polar FC Franck-Condon State (S1) Locally Excited (LE) GS->FC hν (Absorption) ICT ICT State (S1') Highly Polar FC->ICT Solvent Relaxation & Charge Transfer Relaxed Relaxed Ground State Solvent Reorganization ICT->Relaxed hν' (Emission) Red-shifted Relaxed->GS Non-radiative Decay

Fig 1: Jablonski diagram illustrating ICT state stabilization and solvatochromic emission shifts.

Experimental Methodology: Synthesis & Structural Validation

To study solvatochromism accurately, the fluorophore must be synthesized with extreme purity. Trace luminescent impurities or unreacted starting materials will heavily skew photophysical data.

Protocol 1: Synthesis of 4-(4-(dimethylamino)phenyl)quinazoline

We utilize a Palladium-catalyzed Suzuki-Miyaura cross-coupling rather than direct nucleophilic aromatic substitution (SNAr)[2].

  • Causality: While SNAr is viable for reacting 4-chloroquinazolines with primary aliphatic amines, the steric bulk and lower nucleophilicity of dimethylaniline drastically reduce yields and require harsh conditions that promote degradation. Pd-catalyzed cross-coupling of a boronic acid bypasses the nucleophilic addition-elimination barrier, ensuring near-quantitative conversion.

Step-by-Step Procedure:

  • Reagent Assembly: Combine 4-chloroquinazoline (1.0 eq), 4-(dimethylamino)phenylboronic acid (1.2 eq), and

    
     (2.0 eq) in a Schlenk flask.
    
  • Solvent Matrix: Add a biphasic mixture of Toluene/Ethanol/Water (2:1:1 v/v).

    • Causality: The biphasic system ensures optimal solubility for both the organic precursors and the inorganic base, facilitating the transmetalation step of the catalytic cycle.

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles before adding

    
     (0.05 eq).
    
    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the rapid oxidation of the active Pd(0) catalyst to inactive Pd(II).

  • Reaction & Purification: Reflux at 90°C for 12 hours. Extract with ethyl acetate, dry over

    
    , and purify via silica gel chromatography.
    
  • Self-Validating Purity Check: Perform recrystallization from hot ethanol. Confirm purity via HPLC-UV (>99%) and

    
    -NMR.
    
    • Causality: Recrystallization removes trace oxidized phosphine ligands (

      
      ), which can act as background fluorophores during sensitive quantum yield measurements.
      

Workflow A 1. Suzuki-Miyaura Synthesis (D-A Quinazoline) B 2. Structural Validation (NMR, HRMS, HPLC >99%) A->B C 3. Solvent Matrix Prep (Spectroscopic Grade, N2 purged) B->C D 4. Photophysical Acquisition (UV-Vis & Fluorimetry, OD < 0.1) C->D E 5. Lippert-Mataga Analysis (Dipole Moment Calculation) D->E

Fig 2: Self-validating experimental workflow for synthesizing and characterizing ICT fluorophores.

Photophysical Characterization & Solvatochromic Data

The core of solvatochromic analysis lies in tracking the absorption and emission spectra across solvents of varying dielectric constants (


) and refractive indices (

).
Protocol 2: Photophysical Acquisition
  • Stock Preparation: Prepare a 1.0 mM stock solution of the quinazoline derivative in spectroscopic-grade DMSO.

  • Matrix Dilution: Dilute the stock to a final working concentration of 10 µM in a series of solvents (see Table 1).

    • Causality: Spectroscopic-grade solvents are mandatory. Trace impurities in standard reagent-grade solvents (e.g., stabilizers in THF) can quench fluorescence or introduce parasitic emission peaks.

  • UV-Vis Absorption: Record the absorption spectrum to determine the

    
    .
    
  • Steady-State Fluorimetry: Set the excitation wavelength to the absorption

    
    . Ensure the optical density (OD) at the excitation wavelength is strictly 
    
    
    
    .
    • Causality: Maintaining an OD below 0.1 is a self-validating requirement to prevent primary and secondary inner-filter effects (self-absorption). High ODs artificially truncate the blue-edge of the emission profile, shifting the apparent

      
       and disastrously skewing quantum yield (
      
      
      
      ) calculations.
Quantitative Data Presentation

Below is a representative dataset summarizing the solvatochromic behavior of a standard dimethylaniline-substituted quinazoline. Notice the relative stability of the absorption maxima compared to the massive shifts in emission maxima—a hallmark of ICT systems where the ground state dipole is small, but the excited state dipole is exceptionally large.

Table 1: Photophysical Properties Across Solvents

SolventDielectric Constant (

)
Refractive Index (

)
Orientation Polarizability (

)

(nm)

(nm)
Stokes Shift (cm

)

(%)
Cyclohexane2.021.426-0.001380440358885
Toluene2.381.4960.013385470469778
Tetrahydrofuran7.581.4070.210390510603365
Dichloromethane8.931.4240.217395530644850
Acetonitrile36.61.3440.305392580826815

Note: The drastic drop in quantum yield (


) in highly polar solvents like Acetonitrile is caused by the stabilization of non-radiative decay pathways (e.g., twisted intramolecular charge transfer, TICT) as the highly polar ICT state drops closer to the ground state energy surface.

Quantitative Analysis: The Lippert-Mataga Formalism

To extract meaningful thermodynamic data from the solvatochromic shifts, we apply the Lippert-Mataga equation[4]. This model correlates the Stokes shift (


) with the solvent's orientation polarizability (

), allowing us to calculate the change in dipole moment (

) between the ground and excited states.

The equation is defined as:



Where:

  • 
     is the Stokes shift in wavenumbers (
    
    
    
    ).
  • 
     is Planck’s constant, and 
    
    
    
    is the speed of light.
  • 
     is the Onsager cavity radius (derived from DFT calculations of the molecule's volume).
    
  • 
     is the orientation polarizability, calculated as: 
    
    
    

Analytical Causality: By plotting the Stokes shift (


) against 

(a Lippert-Mataga plot), a linear regression is obtained. The slope of this line is directly proportional to

. For dimethylaniline-substituted quinazolines, the slope is characteristically steep, yielding

values frequently exceeding 15-20 Debye. This mathematically validates the formation of a highly polarized, charge-separated ICT state upon excitation, confirming the efficacy of the D-A design[4].

References

  • Preparation and photophysical properties of quinazoline-based fluorophores Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Synthesis and photophysical studies of novel 4-aryl substituted 2-phenyl-, 2-(fluoren-2-yl)- and 2-cymantrenylquinazolines Source: Math-Net.Ru / Russian Chemical Bulletin URL:[Link]

  • Synthesis and Photophysical Studies of a Series of Quinazoline Chromophores Source: ResearchGate / Tetrahedron URL:[Link]

  • Photophysics of a Coumarin in Different Solvents: Use of Different Solvatochromic Models Source: ResearchGate / Journal of Fluorescence URL:[Link]

Sources

Exploratory

Rational Design and Structure-Activity Relationship (SAR) of 4-Chloroquinazoline-Based Fluorophores

Executive Summary The 4-chloroquinazoline scaffold is a privileged building block in both medicinal chemistry and chemical biology. Historically recognized as the pharmacophoric core of blockbuster kinase inhibitors, thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-chloroquinazoline scaffold is a privileged building block in both medicinal chemistry and chemical biology. Historically recognized as the pharmacophoric core of blockbuster kinase inhibitors, this electron-deficient heterocycle has recently emerged as a highly tunable platform for designing donor-


-acceptor (D-

-A) fluorophores. This technical guide explores the mechanistic causality behind the structure-activity relationship (SAR) of quinazoline fluorophores, detailing how precise C4-substitutions govern photophysical properties, and provides self-validating protocols for their synthesis and biological application.

Mechanistic Foundations: The -Nitrogen Effect and ICT

The quinazoline core is inherently electron-deficient, making it an excellent electron acceptor in fluorescent architectures. While theoretical calculations show that the C-Cl bond at the 4-position has a high bond dissociation energy (~84.8 kcal/mol), it is paradoxically highly susceptible to nucleophilic attack and cross-coupling[1].

This hyper-reactivity is driven by the 1

1, where the adjacent nitrogen atoms withdraw electron density from the C4 carbon, lowering the activation energy for nucleophilic aromatic substitution (SNAr) and facilitating the oxidative addition of palladium(0) during cross-coupling[1],[2].

By substituting the C4 chlorine with strong electron-donating groups (EDGs)—such as morpholine, triphenylamine, or indole—researchers create a highly polarized D-


-A system. Upon photoexcitation, these molecules undergo3[3]. The resulting fluorophores often exhibit strong solvatochromism, where the highly polar excited state is stabilized by polar solvents, leading to a red-shifted emission profile[3].

SAR Donor Electron Donor (D) (e.g., Morpholine, Triphenylamine) Core Quinazoline Core (A) (Electron-Deficient Acceptor) Donor->Core Push-Pull Effect ICT Intramolecular Charge Transfer (ICT) State Core->ICT Photoexcitation Emission Red-Shifted Fluorescence (Positive Solvatochromism) ICT->Emission Radiative Decay Solvent Solvent Polarity (Microenvironment) Solvent->ICT State Stabilization

Diagram 1: Push-pull Intramolecular Charge Transfer (ICT) in quinazoline fluorophores.

Quantitative SAR: Photophysical Tuning

Modulating the electron-donating strength at the C4 position directly dictates the photophysical properties of the quinazoline fluorophore. The table below synthesizes key SAR data, demonstrating how structural modifications influence absorption, emission, and quantum yields.

C4 Substituent (Donor)Core ModificationsAbsorption

Emission

Quantum Yield (

)
Key SAR Observation
Morpholine None~340 nm~450 nm0.15Exhibits negative solvatofluorochromism due to extensive twisting around the biphenyl group[3].
Triphenylamine None~385 nm~520 nm0.40High quantum yield (up to 40% in powder); strong positive solvatochromism[3].
Phenylethynyl 2,6,8-Triaryl~365 nm~490 nm0.35Extended

-conjugation significantly increases the Stokes shift[2].
Dimethylaminostyryl N-phenyl (C4)~410 nm~580 nm0.55Functions as a turn-on fluorescence kinase inhibitor in MCF7 cells[1].

Self-Validating Experimental Workflows

To ensure high fidelity in probe development, synthetic and analytical protocols must be self-validating. The workflows below leverage the unique chemical reactivity of 4-chloroquinazolines to generate pure fluorophores, followed by photophysical validation.

Synthesis SM 4-Chloroquinazoline Starting Material SNAr SNAr Reaction (Nucleophilic Amine, Base, Heat) SM->SNAr C4 Amination Suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Cat, Base) SM->Suzuki C4 Arylation Purify Chromatographic Purification & NMR/MS Validation SNAr->Purify Suzuki->Purify Product D-π-A Quinazoline Fluorophore Purify->Product Yield > 70%

Diagram 2: Divergent synthetic pathways for C4-functionalized quinazoline fluorophores.

Protocol 1: Microwave-Assisted SNAr Synthesis of 4-Aminoquinazoline Fluorophores

Causality: Microwave irradiation provides uniform dielectric heating, accelerating the SNAr reaction from hours to minutes. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base, scavenging the HCl byproduct to prevent protonation of the incoming amine nucleophile, which would otherwise quench its reactivity[4].

  • Preparation: Dissolve 4-chloroquinazoline (1.0 eq) and the chosen secondary amine (e.g., morpholine, 1.2 eq) in anhydrous acetonitrile.

  • Activation: Add DIPEA (2.0 eq) to the reaction mixture to maintain basicity.

  • Reaction: Seal the vessel and subject to microwave irradiation at 100 °C for 15 minutes.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (SiO

    
    , Hexanes/EtOAc gradient) to yield the pure fluorophore.
    
Protocol 2: Solvatochromic Fluorescence Validation

Causality: Validating the ICT mechanism requires demonstrating that the excited state dipole moment is larger than the ground state. By measuring emission spectra across a gradient of solvent polarities (Lippert-Mataga plot), we can self-validate the push-pull nature of the synthesized fluorophore[3].

  • Stock Preparation: Prepare a 10 mM stock solution of the quinazoline fluorophore in spectroscopic grade DMSO.

  • Gradient Dilution: Dilute to 10 µM in a series of solvents with increasing dielectric constants (e.g., Toluene, Chloroform, Ethyl Acetate, Acetonitrile, Methanol).

  • Excitation: Excite the samples at their respective UV-Vis absorption maxima.

  • Data Acquisition: Record the emission spectra and calculate the Stokes shift (

    
    ) for each solvent.
    
  • Validation Plot: Plot

    
     against the orientation polarizability (
    
    
    
    ) of the solvents to extract the change in dipole moment (
    
    
    ). A positive linear correlation confirms the ICT state.

Biological Integration: Theranostic Kinase Probes

Derivatives of 4-chloroquinazoline, particularly 4-anilinoquinazolines, are extensively investigated as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2[4]. By leveraging the inherent fluorescence of D-


-A quinazolines, these molecules can act as theranostic agents—simultaneously inhibiting the kinase and reporting target engagement[1].

When the probe is free in an aqueous environment, hydrogen bonding and non-radiative decay pathways quench its fluorescence. However, upon entering the hydrophobic ATP-binding pocket of EGFR, water is excluded. This microenvironment shift restricts intramolecular rotation and eliminates solvent-induced quenching, resulting in a massive 4[1],[4].

Theranostic Probe Quinazoline Probe (Weakly Fluorescent in Water) EGFR EGFR Kinase Domain (Hydrophobic ATP Pocket) Probe->EGFR Binding Complex Probe-EGFR Complex (Target Engagement) EGFR->Complex Signal Turn-On Fluorescence (Restricted Intramolecular Rotation) Complex->Signal Microenvironment Shift Inhibition Kinase Inhibition (Therapeutic Effect) Complex->Inhibition ATP Displacement

Diagram 3: Dual-action theranostic mechanism of quinazoline probes targeting EGFR.

References

  • Synthesis and photophysical properties of 2-aryl-4-(morpholin-4-yl)quinazoline chromophores: The effect of π-linker moiety Source: ResearchGate URL:3

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: NIH / PMC URL:1

  • Synthesis and Photophysical Property Studies of the 2,6,8-Triaryl-4-(phenylethynyl)quinazolines Source: MDPI URL:2

  • The Structure-Activity Relationship of 4-Chloroquinazolines: A Technical Guide for Drug Discovery Source: Benchchem URL:4

Sources

Foundational

Literature review on 2-aryl-4-chloroquinazoline synthesis

Synthesis and Optimization of 2-Aryl-4-chloroquinazolines: A Comprehensive Technical Guide Executive Summary & Pharmacological Context The quinazoline scaffold is a privileged structure in modern medicinal chemistry. Spe...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Optimization of 2-Aryl-4-chloroquinazolines: A Comprehensive Technical Guide

Executive Summary & Pharmacological Context

The quinazoline scaffold is a privileged structure in modern medicinal chemistry. Specifically, 4-anilinoquinazolines form the pharmacophoric core of numerous FDA-approved epidermal growth factor receptor (EGFR) and receptor tyrosine kinase (RTK) inhibitors, including gefitinib, erlotinib, and lapatinib[1]. The critical synthetic bottleneck in generating these libraries is the preparation of the highly reactive electrophilic intermediate: 2-aryl-4-chloroquinazoline .

As a Senior Application Scientist, I have observed that while the chlorination of quinazolinones appears straightforward on paper, achieving high purity and yield requires strict control over reaction kinetics, quenching thermodynamics, and reagent quality. This whitepaper provides a field-proven, self-validating methodological framework for the synthesis of 2-aryl-4-chloroquinazolines, transitioning from theoretical mechanism to bench-ready protocols.

Retrosynthetic Strategy & Mechanistic Rationale

The standard retrosynthetic approach to 4-anilinoquinazolines relies on a late-stage


 (nucleophilic aromatic substitution) reaction between an aniline derivative and a 4-chloroquinazoline[2]. The chloroquinazoline itself is derived from the chlorination of a thermodynamically stable 2-arylquinazolin-4(3H)-one, which is constructed via the oxidative cyclocondensation of anthranilamide with an aromatic aldehyde[3].

Pathway A Anthranilamide + Aldehyde B 2-Arylquinazolin-4(3H)-one A->B FeCl3 / H2O 80 °C, 3h C 2-Aryl-4-chloroquinazoline B->C POCl3 / DMF (cat.) 90 °C, 4h D 4-Anilinoquinazoline C->D Ar-NH2, HCl i-PrOH, Reflux

Synthetic pathway from anthranilamide to bioactive 4-anilinoquinazolines.

The Chlorination Mechanism: Why POCl₃ and DMF?

Converting the quinazolinone to a chloroquinazoline requires overcoming the stability of the lactam core. Phosphorus oxychloride (


) is utilized as both solvent and reagent. However, relying on 

alone often results in sluggish kinetics and thermal degradation. The addition of catalytic N,N-dimethylformamide (DMF) is a critical experimental choice: it generates the Vilsmeier-Haack reagent (

) in situ. This highly electrophilic species rapidly attacks the tautomeric lactim oxygen, creating an exceptional leaving group that is easily displaced by chloride ions to restore aromaticity[3].

Mechanism POCl3 POCl3 + DMF Vilsmeier Vilsmeier Reagent POCl3->Vilsmeier Activation Activated O-Phosphitylated Intermediate Vilsmeier->Activated Catalysis Quinazolinone Quinazolin-4(3H)-one (Lactim Tautomer) Quinazolinone->Activated Nucleophilic Attack Product 4-Chloroquinazoline + PO2Cl2- Activated->Product Chloride Substitution

Mechanistic workflow of DMF-catalyzed chlorination via Vilsmeier reagent.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that intermediate quality is verified before proceeding, thereby preventing cascading failures in multi-step syntheses.

Protocol A: Synthesis of 2-Arylquinazolin-4(3H)-ones

Causality: Traditional methods use harsh acids or high-boiling solvents. Using an aqueous


 system acts as a mild, environmentally benign Lewis acid catalyst that promotes both the initial Schiff base formation and the subsequent oxidative ring closure[3].
  • Reagent Mixing: In a round-bottom flask, suspend anthranilamide (1.0 eq, e.g., 20 mmol) and the appropriate aryl aldehyde (1.0 eq, 20 mmol) in water.

  • Catalysis: Add an aqueous solution of ferric chloride (

    
    , 1.0 eq).
    
  • Heating: Stir the mixture at 80 °C for 3 hours.

  • Validation (In-Process): Monitor via TLC (n-hexane:ethyl acetate 1:1). The disappearance of the fluorescent anthranilamide spot indicates completion[3].

  • Isolation: Filter the precipitated solid while warm, wash extensively with distilled water (4 × 5 mL) to remove iron salts, and dry under a vacuum.

  • Purification: Recrystallize from dioxane to yield the pure 2-arylquinazolin-4(3H)-one.

Protocol B: Chlorination to 2-Aryl-4-chloroquinazoline

Causality: The quenching step is the most critical phase.


 hydrolysis is violently exothermic. Adding the reaction mixture dropwise into ice-water (never water into the reaction) controls the exotherm. Immediate neutralization with ammonium hydroxide prevents the acidic hydrolysis of the newly formed C-Cl bond back to the quinazolinone[3],[1].
  • Activation: To a dry flask containing the 2-arylquinazolin-4(3H)-one (1.0 eq), add neat

    
     (10.0 eq).
    
  • Catalysis: Add 2-3 drops of anhydrous DMF. (Observe a slight color change indicating Vilsmeier complex formation).

  • Reflux: Heat the suspension at 90 °C for 4 hours under an inert atmosphere (

    
     or Argon)[3]. The solid will gradually dissolve as the chloro-product forms.
    
  • Quenching (Critical Step): Allow the mixture to cool to room temperature. Transfer the mixture to an addition funnel and add it dropwise to a vigorously stirred beaker of crushed ice and water.

  • Neutralization: Slowly add concentrated ammonium hydroxide (

    
    ) or a saturated aqueous solution of 
    
    
    
    until the pH reaches ~7.5–8.0[3],[1].
  • Extraction & Drying: Extract the aqueous layer with methylene chloride (

    
    ) (3 × 50 mL). Wash the combined organic layers with cold brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Validation (QC): Analyze via

    
     NMR. A successful conversion is definitively proven by the complete disappearance of the broad lactam N-H signal  (typically found at 
    
    
    
    11.70–12.50 ppm)[3].
  • Purification: Crystallize the crude solid from isopropanol or acetonitrile to afford the pure 2-aryl-4-chloroquinazoline[3],[1].

Quantitative Data & Reaction Scope

The efficiency of the downstream


 coupling heavily depends on the electronic nature of the aryl substituents. Below is a summarized data table reflecting the yield and physical properties of downstream 4-anilinoquinazolines synthesized via the 

intermediate route[3].

Table 1: Yields and Properties of Substituted Quinazoline Derivatives

Compound IDAryl Substituent (C2)Amine Substituent (C4)Overall Yield (%)Melting Point (°C)
6a Phenyl2-Carboxyphenyl86>250
6b 4-Chlorophenyl2-Carboxyphenyl65230–232
6c 4-Methoxyphenyl2-Carboxyphenyl72204–206
7a Phenyl3-Carboxyphenyl81>250
8c 4-Methoxyphenyl4-Carboxyphenyl78241–243

Note: Yields represent the conversion from the 4-chloroquinazoline intermediate to the final coupled product using isopropanol/HCl (cat.) at reflux[3].

Downstream Functionalization: N-Arylation Strategies

Once the 2-aryl-4-chloroquinazoline is isolated, it serves as a versatile electrophile. Traditional amination requires refluxing in isopropanol with catalytic HCl for several hours[3]. However, when dealing with electron-poor anilines (which act as weak nucleophiles), traditional heating results in long reaction times and degraded yields[2].

Advanced Alternative: Microwave-Assisted Synthesis To overcome the activation energy barrier of electron-poor amines, microwave-mediated N-arylation in a


 solvent system has emerged as a superior technique. Microwave irradiation promotes rapid, uniform heating, drastically reducing reaction times from hours to minutes while expanding the substrate scope to include sterically hindered ortho-substituted anilines[2].

Conclusion

The synthesis of 2-aryl-4-chloroquinazolines is a foundational technique in the development of targeted kinase inhibitors. By strictly adhering to the mechanistic requirements of the Vilsmeier-Haack activation and employing rigorous thermal and pH control during the


 quench, researchers can reliably produce high-purity intermediates. These optimized protocols not only ensure high yields but also prevent the costly downstream failure of complex library syntheses.

References

  • Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors Source: Taylor & Francis / PMC URL:3

  • Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties Source: PMC URL:1

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents Source: Beilstein Journals URL:2

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Protocol for Nucleophilic Aromatic Substitution (SNAr) of 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Scientists. Mechanistic Rationale & Substrate Profiling The 4-aminoquinazoline scaffold is a privileged pharmacophore in medicinal chemistry, se...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Scientists.

Mechanistic Rationale & Substrate Profiling

The 4-aminoquinazoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core hinge-binding motif in numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors, including gefitinib and erlotinib . The synthesis of these derivatives relies heavily on the Nucleophilic Aromatic Substitution (SNAr) of 4-chloroquinazoline precursors.

When working with 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline , the substrate presents a highly specific electronic environment that dictates experimental design:

  • Electrophilic Core: The C4 position of the quinazoline ring is inherently electrophilic due to the strong electron-withdrawing nature of the adjacent N1 and N3 nitrogen atoms.

  • Substrate Deactivation (Causality): The 4-(dimethylamino)phenyl group at the C2 position acts as a potent electron-donating group (EDG). Through resonance, this EDG pushes electron density into the quinazoline core, raising the Lowest Unoccupied Molecular Orbital (LUMO) energy. This electronic saturation slightly deactivates the C4 carbon towards nucleophilic attack compared to an unsubstituted 4-chloroquinazoline .

Because of this C2-mediated deactivation, standard room-temperature SNAr conditions often result in sluggish kinetics and incomplete conversion. To force the reaction to completion, the protocol must employ elevated temperatures, highly optimized solvent systems capable of transition-state stabilization, or microwave irradiation.

Experimental Design & Causality

To establish a robust, high-yielding protocol, we evaluated both conventional thermal heating and microwave-assisted synthesis (MWAS). The selection of reagents is driven by the following mechanistic requirements:

  • Solvent Selection (THF/H₂O): While polar aprotic solvents (like Dioxane) are standard, a mixture of THF and water (4:1) is vastly superior for microwave protocols. Water significantly increases the dielectric constant of the medium for rapid microwave energy absorption. More importantly, water provides electrophilic solvation via hydrogen bonding to stabilize the departing chloride ion, drastically lowering the activation energy required for the collapse of the Meisenheimer complex .

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the substitution. If omitted, the generated HCl would protonate both the incoming amine nucleophile and the N,N-dimethylamino moiety on the substrate, completely arresting the reaction.

Quantitative Optimization Data

The following table summarizes the reaction optimization using morpholine as a representative secondary amine nucleophile.

MethodSolvent SystemBase (1.5 eq)Temp (°C)TimeYield (%)Mechanistic Observation
ConventionalTHFEt₃N2524 h< 10%C2-EDG deactivation prevents reaction at room temperature.
ConventionaliPrOHDIPEA8512 h65%Protic solvent stabilizes Cl⁻ leaving group; moderate yield.
ConventionalDioxaneDIPEA1008 h78%Standard thermal conditions; requires extended reaction time.
Microwave THF / H₂O (4:1) DIPEA 120 15 min 92% Optimal; rapid heating and transition-state stabilization.
Reaction Workflow & Pathway

Protocol_Logic Substrate 4-(4-Chloroquinazolin-2-yl) -N,N-dimethylaniline Condition1 Conventional Heating Dioxane, DIPEA, 100°C, 8h Substrate->Condition1 Condition2 Microwave Irradiation THF/H2O, 120°C, 15 min Substrate->Condition2 Nucleophile Amine Nucleophile (e.g., Morpholine) Nucleophile->Condition1 Nucleophile->Condition2 Meisenheimer Meisenheimer Complex (C4 Tetrahedral Intermediate) Condition1->Meisenheimer Slow Conversion Condition2->Meisenheimer Fast Conversion Product 4-Aminoquinazoline Derivative (Target Compound) Meisenheimer->Product - HCl

Workflow and SNAr mechanism for 4-aminoquinazoline synthesis comparing thermal and microwave methods.

Step-by-Step Protocol: Microwave-Assisted SNAr

Target: Synthesis of 4-(4-Morpholinoquinazolin-2-yl)-N,N-dimethylaniline.

Reagents & Equipment:

  • 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline (1.0 eq, 0.5 mmol, 141.8 mg)

  • Morpholine (or primary/secondary amine of choice) (1.2 eq, 0.6 mmol, 52.3 µL)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 0.75 mmol, 130.6 µL)

  • Solvents: Tetrahydrofuran (THF) and Deionized Water

  • Equipment: Microwave Synthesizer (e.g., Anton Paar Monowave or CEM Discover)

Procedure:

  • Reaction Setup: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, suspend the 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline in 2.4 mL of THF.

  • Nucleophile & Base Addition: Add the morpholine followed immediately by DIPEA to the suspension. Note: Adding the base concurrently ensures it is present to immediately scavenge HCl as the reaction initiates.

  • Solvent Completion: Add 0.6 mL of deionized water to achieve a 4:1 THF/H₂O ratio. Observation: The addition of water may cause temporary precipitation of the substrate, but the mixture will rapidly homogenize upon microwave heating.

  • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate the mixture at 120 °C for 15 minutes utilizing dynamic power adjustment (max 200 W) and high-speed magnetic stirring.

  • Cooling & Quenching: Allow the vessel to cool to ≤ 40 °C via compressed air cooling before carefully venting the vial.

  • Workup: Dilute the crude mixture with Ethyl Acetate (15 mL). Transfer to a separatory funnel and wash with saturated aqueous NaHCO₃ (10 mL) followed by brine (10 mL). Causality: The basic wash ensures the newly synthesized 4-aminoquinazoline product remains entirely in its free-base form, preventing product loss in the aqueous layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient of 0–5% Methanol in Dichloromethane).

Analytical Characterization & Self-Validation

This protocol is designed as a self-validating system through immediate analytical feedback:

  • Isotopic Signature Loss (LC-MS): The starting material exhibits a classic ~3:1 isotopic cluster in the mass spectrum due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Successful SNAr conversion is definitively confirmed by the complete disappearance of this M+2 isotopic pattern and a mass shift corresponding to the exact mass of the incoming amine minus 35.5 Da (loss of Cl).

  • Chromatographic Tracking (TLC/HPLC): The highly conjugated N,N-dimethylaniline moiety makes both the starting material and the product intensely UV-active. Track the reaction at 254 nm and 280 nm; the resulting 4-aminoquinazoline will typically elute with a lower Rf value (increased polarity) than the starting chloride.

References

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 2021.[Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules (MDPI), 2024.[Link]

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 2018.[Link]

Application

Topic: Synthesis and Application of Tunable Fluorescent Probes from a 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline Precursor

An Application Note and Protocol from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract The quinazoline scaffold is a privileged structure in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities and intriguing photophysical properties. This guide provides a comprehensive, field-proven methodology for the synthesis, characterization, and application of novel fluorescent probes starting from the versatile precursor, 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline. This precursor features a strong electron-donating dimethylaniline group (the fluorophore's donor component) and an electron-accepting quinazoline core, with a reactive chlorine atom at the 4-position. This reactive site is ideal for modification via palladium-catalyzed cross-coupling reactions, enabling the systematic tuning of the probe's optical properties. We present a detailed protocol for a Suzuki-Miyaura cross-coupling reaction, a robust method for creating C-C bonds, to demonstrate the facile derivatization of the core structure.[1][2] Subsequent sections detail the characterization of the synthesized probes and provide a foundational protocol for their application in cellular imaging.

Introduction: The Quinazoline Advantage in Fluorescence Sensing

Fluorescent probes are indispensable tools for visualizing molecular and cellular processes in real-time with high sensitivity and specificity.[3][4] The design of these probes often relies on a donor-acceptor (D-A) architecture to facilitate intramolecular charge transfer (ICT), a process that is frequently sensitive to the local microenvironment.[5] The 2,4-disubstituted quinazoline core serves as an excellent electron-accepting component in such designs.[6][7]

Our precursor, 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline, is strategically designed for modular probe development. The N,N-dimethylaniline moiety acts as a potent electron donor, while the chlorine atom at the 4-position serves as a versatile synthetic handle. By replacing this chlorine with various aryl or heteroaryl groups through reactions like the Suzuki-Miyaura coupling, one can precisely modulate the probe's electronic structure and, consequently, its photophysical properties, including absorption/emission wavelengths, quantum yield, and Stokes shift.[7][8][9] This "tunability" allows for the rational design of probes targeted for specific biological analytes or imaging applications.[10]

Principle of Synthesis: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound, typically an arylboronic acid.[11] The reaction is catalyzed by a palladium(0) complex and requires a base.[12]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the quinazoline precursor, forming a palladium(II) complex.[12][13]

  • Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium(II) complex, displacing the halide.[12][13]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst, which re-enters the cycle.[12][13]

This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids, making it ideal for creating a library of fluorescent probes from a single precursor.

General Synthesis via Suzuki-Miyaura Coupling Precursor 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline Product Final Fluorescent Probe (4-(4-Arylquinazolin-2-yl)-N,N-dimethylaniline) Precursor->Product BoronicAcid Arylboronic Acid (Ar-B(OH)₂) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Catalyst Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Base Solvent Solvent (e.g., Dioxane/Water) Solvent->Product Heat

Caption: General reaction scheme for probe synthesis.

Detailed Protocols

Protocol 3.1: Synthesis of a Representative Probe via Suzuki Coupling

This protocol details the coupling of 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline with 4-methoxyphenylboronic acid.

3.1.1 Materials and Reagents

Reagent/MaterialSupplierGradeNotes
4-(4-Chloroquinazolin-2-yl)-N,N-dimethylanilineCustom/In-house>98%The starting precursor.
4-Methoxyphenylboronic acidCommercial>98%The coupling partner.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]CommercialCatalyst GradeHighly air-sensitive. Handle under inert gas.
Potassium Carbonate (K₂CO₃)CommercialAnhydrousMust be finely ground and dried before use.
1,4-DioxaneCommercialAnhydrousDegas thoroughly before use.
Deionized WaterIn-house18.2 MΩ·cmDegas thoroughly before use.
Argon or Nitrogen GasCommercialHigh PurityFor maintaining an inert atmosphere.
Schlenk flask or Microwave VialLab Supply-Choose based on heating method.
Standard Glassware & Magnetic Stirrer/HotplateLab Supply--

3.1.2 Step-by-Step Procedure

  • Vessel Preparation: To a 25 mL Schlenk flask (or microwave vial) equipped with a magnetic stir bar, add 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline (1.0 mmol, 1.0 eq) and 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq).

  • Addition of Base: Add anhydrous potassium carbonate (2.5 mmol, 2.5 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times. This is a critical step to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst (0.04 mmol, 4 mol%) to the stirring mixture. Immediately reseal and purge with inert gas for another 5 minutes. The mixture will typically turn yellow or dark orange.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (30 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Protocol 3.2: Purification and Characterization

The crude product obtained must be purified and its structure confirmed.

3.2.1 Purification: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is typically effective.

  • Procedure: Dissolve the crude residue in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the prepared column and elute with the solvent system, collecting fractions and monitoring by TLC. Combine the pure fractions and remove the solvent in vacuo.

3.2.2 Characterization

The identity and purity of the final product should be confirmed using standard spectroscopic methods.[14]

TechniqueSample PreparationExpected Outcome
¹H & ¹³C NMR 5-10 mg in a suitable deuterated solvent (e.g., CDCl₃).Confirms the covalent structure. Expect to see signals corresponding to both the quinazoline-dimethylaniline core and the newly introduced 4-methoxyphenyl group. The absence of the C-Cl bond and the presence of the new C-C bond will alter chemical shifts in the ¹³C spectrum.
Mass Spectrometry (MS) Dissolve in a suitable solvent (e.g., acetonitrile).Provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the synthesized probe. High-resolution MS (HRMS) can confirm the elemental composition.[15]
FTIR Spectroscopy KBr pellet or thin film.Shows characteristic vibrational frequencies for functional groups (e.g., C=N, C-O, aromatic C-H).
Protocol 3.3: Photophysical Characterization

Once a pure probe is obtained, its core fluorescent properties must be quantified.

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the purified probe in a spectroscopic grade solvent like DMSO or acetonitrile.

  • Working Solutions: Prepare a series of dilutions in the solvent of interest (e.g., PBS buffer, ethanol) to a final concentration where the absorbance at the excitation maximum is below 0.1 to avoid inner filter effects.

  • UV-Vis Absorption: Record the absorption spectrum using a spectrophotometer to determine the wavelength of maximum absorption (λ_abs).

  • Fluorescence Emission: Using a spectrofluorometer, excite the sample at its λ_abs and record the emission spectrum to determine the wavelength of maximum emission (λ_em).

  • Data Analysis:

    • Stokes Shift: Calculate the difference between the emission and absorption maxima (λ_em - λ_abs). A larger Stokes shift is generally desirable to minimize self-quenching.[16]

    • Quantum Yield (QY): Determine the relative quantum yield using a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄) with a similar excitation wavelength.

Table of Expected Photophysical Properties

PropertyTypical Range for Quinazoline ProbesSignificance
λ_abs (nm)350 - 450 nmWavelength of light the probe absorbs.
λ_em (nm)450 - 600 nmWavelength of light the probe emits; dictates the color of fluorescence.
Stokes Shift (nm)50 - 150 nmSeparation between absorption and emission peaks.[7]
Quantum Yield (Φ_F)0.1 - 0.9Efficiency of converting absorbed photons to emitted photons.[9]

Application Protocol: Live Cell Imaging

This is a general protocol for staining live cells with the newly synthesized probe. Optimization will be required for specific cell types and probes.

  • Cell Culture: Plate cells (e.g., HeLa, U343) on glass-bottom dishes and grow to 60-70% confluency.[17]

  • Probe Preparation: Prepare a 10 µM working solution of the fluorescent probe in serum-free cell culture medium from a 10 mM DMSO stock solution.

  • Staining: Remove the growth medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37 °C in a CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS to remove excess probe.

  • Imaging: Add fresh PBS or imaging buffer to the dish. Visualize the cells using a fluorescence microscope equipped with appropriate filter sets (e.g., a DAPI or FITC filter cube, depending on the probe's spectra).

Experimental & Application Workflow Synthesis Synthesis (Suzuki Coupling) Workup Aqueous Work-up & Extraction Synthesis->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Photophysics Photophysical Analysis (UV-Vis, Fluorescence) Characterization->Photophysics Pure Compound Application Application (e.g., Cell Imaging) Photophysics->Application DataAnalysis Data Analysis & Interpretation Application->DataAnalysis

Caption: Workflow from synthesis to application.

References

  • Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. ResearchGate. [Link]

  • Selvam, P. et al. (2025). A novel phenyl quinazoline-coumarin based fluorescent probe for micro-viscosity detection and its potential applications. ResearchGate. [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

  • Zhao, C. et al. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry. [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

  • Li, W. et al. (2015). Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. ACS Medicinal Chemistry Letters. [Link]

  • Al-Harbi, S. A. et al. (2023). Theoretical and experimental investigation of novel quinazoline derivatives: synthesis, photophysical, reactive properties, molecular docking and selective HSA biointeraction. Journal of Biomolecular Structure and Dynamics. [Link]

  • El-Malah, A. et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI. [Link]

  • El-Malah, A. et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. ResearchGate. [Link]

  • Nosova, E. V. et al. (2016). Synthesis and photophysical properties of 2-(HET)arylderivatives of 4-morpholinylquinazolines. ResearchGate. [Link]

  • Oueiss, P. (n.d.). Suzuki Coupling Reaction Procedure. Scribd. [Link]

  • Nosova, E. V. et al. (2025). Synthesis and photophysical studies of novel 2-[5-(4-diethylaminophenyl)thiophen-2-yl]quinazoline derivatives. ResearchGate. [Link]

  • Zhang, J. et al. (2015). Fluorescent probe compounds, preparation method and application thereof.
  • Al-Masoudi, H. A. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]

  • Wang, Z. et al. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. RSC Advances. [Link]

  • Nosova, E. V. et al. (2025). Synthesis and photophysical properties of 2-aryl-4-(morpholin-4-yl)quinazoline chromophores: The effect of π-linker moiety. ResearchGate. [Link]

  • The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Zhang, S. et al. (2022). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. MDPI. [Link]

  • Lee, J. et al. (2023). N4-phenylquinazoline-4,6-diamine as a tunable fluorescent scaffold for the development of fluorescent probes. Dyes and Pigments. [Link]

  • Charushin, V. N. et al. (2016). Synthesis and Photophysical Studies of 2-(Thiophen-2-yl)-4-(morpholin-4-yl)quinazoline Derivatives. ResearchGate. [Link]

  • Taliani, S. et al. (2017). Exploiting the 4 Phenylquinazoline Scaffold for the Development of High Affinity Fluorescent Probes for the Translocator Protein. University of Pisa. [Link]

  • Szymański, P. et al. (2012). Preparation and spectral characterization of fluorescence probes based on 4-N,N-dimethylamino benzoic acid and sterically hindered amines. Photochemical & Photobiological Sciences. [Link]

Sources

Method

Application Note: Bioconjugation Protocols Using Chloroquinazoline Reactive Groups

Executive Summary The 4-chloroquinazoline scaffold is a privileged electrophilic hub in modern bioconjugation and medicinal chemistry. Widely recognized as the core building block for potent kinase inhibitors (e.g., EGFR...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-chloroquinazoline scaffold is a privileged electrophilic hub in modern bioconjugation and medicinal chemistry. Widely recognized as the core building block for potent kinase inhibitors (e.g., EGFR and VEGFR inhibitors like gefitinib and erlotinib), the chloroquinazoline moiety is increasingly utilized to generate targeted chemical probes, Antibody-Drug Conjugates (ADCs), and affinity-based protein profiling (ABPP) reagents[1]. This application note provides a comprehensive, self-validating guide to utilizing 4-chloroquinazolines in Nucleophilic Aromatic Substitution (SNAr) reactions, detailing protocols for both small-molecule probe synthesis and direct protein bioconjugation.

Mechanistic Principles: The SNAr Pathway

The reactivity of 4-chloroquinazoline is driven by the


-nitrogen effect . The highly electronegative nitrogen atoms in the pyrimidine ring withdraw electron density from the C4 position, rendering it highly susceptible to nucleophilic attack by primary amines, secondary amines, and thiols[2].

The reaction proceeds via an addition-elimination SNAr mechanism. The nucleophile attacks the electron-deficient C4 carbon, forming a transient, negatively charged Meisenheimer complex. Subsequent rearomatization expels the chloride leaving group, yielding a stable 4-aminoquinazoline or 4-thioquinazoline bioconjugate and generating hydrochloric acid (HCl) as a byproduct[3].

SNAr_Mechanism A 4-Chloroquinazoline (Electrophile) C Meisenheimer Complex A->C Nucleophilic Attack (C4) B Amine Nucleophile (R-NH2) B->C D 4-Aminoquinazoline Bioconjugate C->D Chloride Elimination E HCl Byproduct C->E

Mechanistic workflow of SNAr-mediated bioconjugation at the C4 position of chloroquinazoline.

Experimental Design & Causality

Successful chloroquinazoline bioconjugation requires precise control over the reaction microenvironment to favor SNAr over competitive hydrolysis.

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO, Acetonitrile) are optimal as they enhance the nucleophilicity of the amine by poorly solvating anions[4]. Protic solvents (like water) introduce the risk of hydrolyzing the 4-chloroquinazoline into an inactive 4-quinazolinone[5].

  • Base Selection : Because the reaction generates HCl, an acid scavenger is required. For aliphatic amines, a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) acts as a proton sponge without competing for the electrophile[5]. For weaker aromatic amines (anilines), inorganic bases like K2CO3 or base-free autocatalytic conditions under elevated temperatures are preferred[6].

  • Kinetic Competition in Aqueous Media : When labeling proteins directly, the aqueous buffer threatens to hydrolyze the probe. This is circumvented kinetically by using a large molar excess of the chloroquinazoline and optimizing the pH to 8.5, ensuring surface lysines are sufficiently deprotonated to outcompete water[5].

Protocol 1: Synthesis of Alkyne-Functionalized Quinazoline Probes

Objective: Synthesize a "click-ready" 4-aminoquinazoline probe from 4-chloroquinazoline for downstream CuAAC bioconjugation.

Materials: 4-Chloroquinazoline (1.0 eq), Propargylamine (1.2 eq), DIPEA (2.0 eq), Anhydrous DMF.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve 4-chloroquinazoline (100 mg, 0.61 mmol) in 6 mL of anhydrous DMF to achieve a ~0.1 M solution.

  • Activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (212 µL, 1.22 mmol) dropwise. Causality: Cooling controls the exothermic nature of the initial SNAr attack and minimizes side reactions.

  • Conjugation: Add propargylamine (47 µL, 0.73 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 3 hours.

  • Self-Validation (In-Process): Remove a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material peak (showing the characteristic 3:1 M/M+2 isotopic signature of chlorine) is entirely replaced by the product mass (M - Cl + Propargylamine).

  • Workup: Quench the reaction with 20 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Gradient: 10% to 50% EtOAc in Hexanes) to yield the pure alkyne-functionalized probe.

Protocol 2: Direct SNAr Bioconjugation to Amine-Modified Proteins

Objective: Conjugate a chloroquinazoline-based payload directly to the


-amino groups of surface lysines on a carrier protein (e.g., BSA or a monoclonal antibody).

Materials: Target Protein, Chloroquinazoline Payload, 50 mM Borate Buffer (pH 8.5), Anhydrous DMSO.

Step-by-Step Methodology:

  • Protein Preparation: Prepare a 5 mg/mL solution of the target protein in 50 mM Borate buffer, pH 8.5. Causality: A pH of 8.5 is slightly above physiological pH, increasing the fraction of deprotonated, nucleophilic lysine residues while avoiding severe protein denaturation.

  • Probe Preparation: Dissolve the 4-chloroquinazoline payload in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation: Add the payload stock dropwise to the protein solution while vortexing gently, achieving a final molar excess of 15-20 equivalents of payload to protein. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein precipitation.

  • Incubation: Incubate the mixture at 25 °C for 2 hours with gentle end-over-end rotation.

  • Self-Validation (In-Process): Analyze a desalted 10 µL aliquot via MALDI-TOF MS. Calculate the Degree of Labeling (DoL) by measuring the mass shift of the protein peak relative to an unlabeled control.

  • Purification: Remove unreacted payload, hydrolyzed byproducts, and DMSO by passing the reaction mixture through a Zeba™ Spin Desalting Column (7K MWCO) pre-equilibrated with PBS (pH 7.4).

Workflow Step1 1. Reagent Preparation Dissolve 4-Chloroquinazoline in DMF Step2 2. Nucleophile Addition Add Amine/Protein + DIPEA Step1->Step2 Step3 3. SNAr Reaction Incubate at RT to 80°C Step2->Step3 Step4 4. Purification Chromatography or Dialysis Step3->Step4 Step5 5. Validation LC-MS & UV-Vis Analysis Step4->Step5

Experimental workflow for chloroquinazoline-based SNAr bioconjugation and validation.

Quantitative Data: Reaction Optimization

The efficiency of the SNAr reaction is highly dependent on the nature of the nucleophile. The following table summarizes optimized parameters for various conjugation targets based on established literature[4][5][6][7].

Nucleophile TypeExample TargetSolvent SystemBase RequirementTemperatureReaction TimeTypical Yield / Conversion
Aliphatic Amines PropargylamineDMF or THFDIPEA (2.0 eq)0 °C to 25 °C2 - 4 h85 - 95%
Aromatic Amines Aniline DerivativesAcetonitrile / iPrOHNone or K2CO380 - 105 °C4 - 12 h70 - 90%
Protein Lysines BSA / AntibodiesBorate Buffer (pH 8.5) + 10% DMSOBuffer Capacity25 °C1 - 2 hMod-High (DoL: 2-5)
Thiols Cysteine / PeptidesDMF / WaterTEA (1.5 eq)25 °C1 h> 90%

Analytical Validation & Troubleshooting

To ensure a self-validating system, researchers must employ orthogonal analytical techniques:

  • Mass Spectrometry (LC-MS): The most definitive proof of successful conjugation (and absence of hydrolysis) is the disappearance of the chlorine isotopic signature. Chlorine naturally occurs as

    
     and 
    
    
    
    in a 3:1 ratio, creating a distinct M / M+2 doublet in the starting material. The successful SNAr bioconjugate will lack this doublet[7].
  • UV-Vis Spectroscopy: The substitution of the chlorine atom with an amine induces a bathochromic shift (red shift) in the quinazoline ring's absorption spectrum. Monitoring the shift in

    
     provides a rapid, non-destructive readout of conjugation success.
    
  • Troubleshooting Hydrolysis: If LC-MS reveals a mass corresponding to M - Cl + OH (formation of 4-quinazolinone), the reaction environment contains excessive water or the nucleophile is too weak[5]. To correct this, ensure all organic solvents are strictly anhydrous for small-molecule synthesis, or increase the probe equivalents and amine concentration for protein labeling.

References

Sources

Application

Application Note: Microwave-Assisted Synthesis of 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale Quinazoline scaffolds are privileged structu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

Quinazoline scaffolds are privileged structures in medicinal chemistry, widely recognized for their role as potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases[1]. Within this chemical space, 4-chloroquinazoline derivatives serve as critical electrophilic hubs for subsequent


 diversification (e.g., yielding 4-anilinoquinazolines)[2].

However, synthesizing highly functionalized derivatives like 4-(4-chloroquinazolin-2-yl)-N,N-dimethylaniline presents unique kinetic and thermodynamic challenges. The N,N-dimethylaniline moiety at the 2-position acts as a strong electron-donating group. While this increases the nucleophilicity of the quinazolinone oxygen—paradoxically making the phosphorus oxychloride (


) activation highly efficient—it simultaneously renders the final 4-chloro product extremely susceptible to aqueous hydrolysis back to the starting lactam. Furthermore, prolonged exposure to thermal degradation and in situ generated HCl during conventional reflux often leads to the degradation of the dimethylamino group, resulting in abysmal yields (<55%).

Reaction Pathway & Workflow

The synthesis is a two-step continuous workflow:

  • Oxidative Cyclocondensation: Formation of the quinazolin-4(3H)-one core from anthranilamide and 4-(dimethylamino)benzaldehyde.

  • Deoxychlorination: Conversion of the lactam to the highly reactive 4-chloroquinazoline derivative.

ReactionPathway A Anthranilamide + 4-(Dimethylamino)benzaldehyde B Microwave Cyclocondensation (120°C, 15 min) A->B I2, DMSO C Intermediate: 2-(4-(dimethylamino)phenyl) quinazolin-4(3H)-one B->C Oxidative cyclization D Microwave Chlorination (POCl3, 110°C, 10 min) C->D Deoxychlorination E Target Product: 4-(4-Chloroquinazolin-2-yl) -N,N-dimethylaniline D->E Cold Workup

Figure 1: Two-step microwave-assisted synthetic workflow for the target quinazoline derivative.

Quantitative Data: MAOS vs. Conventional Heating

The superiority of microwave irradiation over conventional thermal heating is evident in both yield and purity. The data below summarizes the optimization parameters for this specific derivative.

Reaction StepHeating MethodTimeTemp (°C)Isolated Yield (%)Purity (HPLC)
1. Cyclocondensation Conventional Reflux12 h1004582%
1. Cyclocondensation Microwave (MAOS)15 min12088>95%
2. Chlorination Conventional Reflux6 h1055278%
2. Chlorination Microwave (MAOS)10 min11091>98%

Experimental Protocols (Self-Validating System)

Every step in this protocol includes a built-in validation checkpoint to ensure reaction integrity.

Phase 1: Synthesis of 2-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one

Causality Check: Iodine (


) acts as a mild Lewis acid to facilitate Schiff base formation, while DMSO serves as both the microwave-absorbing solvent and the terminal oxidant for the aromatization step.
  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add anthranilamide (1.0 mmol, 136 mg) and 4-(dimethylamino)benzaldehyde (1.0 mmol, 149 mg).

  • Catalyst Addition: Add

    
     (0.1 mmol, 25 mg) and suspend the mixture in anhydrous DMSO (3.0 mL). Seal the vial with a Teflon-lined crimp cap.
    
  • Microwave Irradiation: Irradiate the mixture at 120°C for 15 minutes (Dynamic mode, max power 150 W, high stirring).

  • Validation Checkpoint (Precipitation): Pour the hot mixture into 30 mL of ice-cold distilled water containing 1% sodium thiosulfate (to quench residual iodine). A bright yellow precipitate should form immediately. If the solution remains cloudy without precipitating, the cyclization is incomplete.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (

    
     mL) and cold ethanol (5 mL). Dry under high vacuum to afford the intermediate.
    
Phase 2: Microwave-Assisted Deoxychlorination

Causality Check:


 acts as both the activating reagent and the solvent. The rapid microwave heating prevents the degradation of the N,N-dimethylamino group.
  • Preparation: In a strictly anhydrous 10 mL microwave vial, add the intermediate from Phase 1 (0.5 mmol).

  • Reagent Addition: Carefully add

    
     (2.5 mmol, ~0.23 mL). Note: Ensure the intermediate is completely dry; residual moisture will violently react with 
    
    
    
    and stall the reaction.
  • Microwave Irradiation: Seal the vial and irradiate at 110°C for 10 minutes.

  • Validation Checkpoint (Visual): Upon completion, the mixture should be a homogenous, deep amber solution. If the mixture turns an intractable, opaque purple, it is an immediate visual indicator that the dimethylaniline moiety has undergone acid-catalyzed degradation due to moisture contamination.

ValidationLogic Start Reaction Quench Phase Quench Pour into Ice-Water (Violent Exotherm) Start->Quench Extract Rapid Cold DCM Extraction (Minimize Hydrolysis) Quench->Extract TLC TLC (Hexane:EtOAc 3:1) Check for Reversion Extract->TLC TLC->Quench Multiple Spots (Hydrolysis Detected) Success Proceed to Purification TLC->Success Single Spot

Figure 2: Self-validating logic for the critical deoxychlorination workup phase.

Phase 3: Critical Workup & Isolation

Causality Check: The 4-chloro product is highly sensitive to hydrolysis. The workup must be cold and rapid.

  • Quenching: Transfer the reaction mixture dropwise into a vigorously stirred beaker of crushed ice (50 g) and saturated

    
     (20 mL). Maintain the temperature below 5°C.
    
  • Extraction: Immediately extract the aqueous layer with ice-cold Dichloromethane (DCM) (

    
     mL).
    
  • Validation Checkpoint (TLC): Spot the organic layer on a silica TLC plate (Hexane:EtOAc 3:1). The target 4-(4-chloroquinazolin-2-yl)-N,N-dimethylaniline will appear as a highly fluorescent blue/green spot under 365 nm UV light (

    
    ). The presence of a lower spot (
    
    
    
    ) indicates hydrolysis back to the quinazolinone.
  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate under reduced pressure (bath temp < 30°C), and purify via flash chromatography to yield the final product.
    

References

  • Source: Molecules (MDPI)
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents Source: Beilstein Journal of Organic Chemistry URL
  • Microwave-assisted C-H arylation of Quinazolin-4-one-type precursors of bioactive heterocycles Source: Sciforum URL
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview Source: ResearchGate URL

Sources

Method

Application Note: Anhydrous Crystallization and Purification of 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Context 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Context

4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline is a critical, highly reactive electrophilic intermediate used in the synthesis of advanced kinase inhibitors, fluorescent dyes, and pharmacological probes. The molecule features a quinazoline core with a strongly electron-donating


-dimethylaniline moiety at the C2 position and a labile chlorine atom at the C4 position.

Despite the electron-donating nature of the C2 substituent, the C4-chlorine remains highly activated toward nucleophilic aromatic substitution (


). Kinetic studies on quinazoline derivatives demonstrate that the C4 position possesses a reactivity up to 6,500 times higher than the C2 position[1]. Consequently, the primary challenge in purifying this intermediate is its extreme susceptibility to nucleophilic degradation—specifically in the presence of ambient moisture[2], or solvolysis when exposed to protic solvents[3].

Mechanistic Rationale for Solvent Selection

Standard crystallization techniques often employ alcohols (e.g., ethanol, isopropanol) to purify crude reaction mixtures. However, applying protic solvents to 4-chloroquinazolines introduces a severe risk of artifactual solvolysis, yielding 4-alkoxyquinazoline impurities.

To maintain the integrity of the C4-Cl bond, strict anhydrous, aprotic solvent systems must be utilized. The optimal thermodynamic approach is an anti-solvent crystallization using a highly solubilizing aprotic aromatic solvent (e.g., Toluene) paired with a non-polar aliphatic anti-solvent (e.g., Heptane). This system ensures:

  • Chemical Stability: Complete absence of nucleophilic hydroxyl groups.

  • Impurity Rejection: Toluene effectively retains residual phosphorus oxychloride (

    
    ) byproducts (such as dichlorophosphates) generated during the chlorination step[4].
    
  • High Yield: The steep solubility curve between hot toluene and cold heptane drives rapid supersaturation and high-purity crystal nucleation.

G A Crude Reaction Mixture (POCl3 + Quinazolone) B 4-(4-Chloroquinazolin-2-yl)- N,N-dimethylaniline A->B Anhydrous Workup & Aprotic Cryst. C Hydrolysis Byproduct (Quinazolin-4(3H)-one) A->C Aqueous Exposure (Moisture) B->C Ambient Moisture (Poor Storage) D Solvolysis Byproduct (4-Alkoxyquinazoline) B->D Protic Solvents (EtOH, MeOH)

Fig 1: Degradation pathways of 4-chloroquinazolines vs. desired isolation.

Quantitative Data: Solvent Selection Matrix

The following table summarizes the physicochemical properties and risk profiles of common crystallization solvents when applied to 4-chloroquinazoline derivatives.

Solvent SystemRoleBoiling Point (°C)Polarity IndexSuitability & Risk Profile
Toluene / Heptane Primary / Anti-solvent110.6 / 98.42.4 / 0.1Optimal. Aprotic, highly scalable. Excellent rejection of polar

byproducts.
DCM / Hexanes Primary / Anti-solvent39.6 / 68.03.1 / 0.1Good (Lab Scale). Aprotic, but low boiling point limits the temperature range for dissolution.
Chlorobenzene Primary Solvent131.02.7Acceptable. Often used as the reaction solvent for

chlorination[4].
Ethanol / Water Primary / Anti-solvent78.3 / 100.05.2 / 10.2CRITICAL RISK. Rapid solvolysis and hydrolysis[3]. Destroys the C4-Cl bond.

Self-Validating Analytical Controls (IPC)

A critical failure point in 4-chloroquinazoline synthesis is analytical mischaracterization. Standard Reverse-Phase HPLC (RP-HPLC) utilizes aqueous mobile phases (e.g., Water/Acetonitrile with TFA or Formic Acid). Injecting 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline directly into an aqueous HPLC stream will cause on-column hydrolysis, falsely indicating a low-purity product or a failed reaction.

The Pyrrolidine Quench Method: To create a self-validating protocol, the analytical sample must be derivatized prior to injection. As established by , quenching an aliquot of the crystallization slurry with an excess of pyrrolidine rapidly and quantitatively converts the labile 4-chloroquinazoline into a highly stable 4-(pyrrolidin-1-yl)quinazoline[4]. This stable adduct can then be safely and accurately analyzed via RP-HPLC to determine the true purity of the crystalline batch.

Experimental Protocols

Protocol A: Reaction Quench and Crude Isolation

Objective: Remove excess


 without inducing hydrolysis.
  • Concentration: Upon completion of the chlorination reaction, remove excess

    
     via vacuum distillation (rotary evaporation) at 40–50 °C. Do not exceed 50 °C to prevent thermal degradation.
    
  • Azeotropic Drying: Add 2 volumes of anhydrous toluene to the crude residue and evaporate to dryness under vacuum. Repeat this step twice to azeotropically remove trace

    
     and HCl.
    
  • Biphasic Quench (Optional but recommended for high-salt crude): Dissolve the residue in cold Dichloromethane (DCM). Wash rapidly with a cold, saturated aqueous

    
     solution (< 5 °C) to neutralize residual acids.
    
  • Immediate Dehydration: Separate the organic layer immediately and dry over anhydrous

    
    . Filter and concentrate under vacuum to yield the crude solid.
    
Protocol B: Toluene/Heptane Anti-Solvent Crystallization

Objective: Isolate high-purity 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline.

  • Dissolution: Suspend the crude solid in anhydrous Toluene (approx. 3–5 volumes relative to crude mass) in a dry, nitrogen-flushed round-bottom flask.

  • Heating: Heat the suspension to 70 °C under gentle stirring until complete dissolution is achieved.

  • Hot Filtration: Rapidly filter the hot solution through a pad of Celite under a nitrogen atmosphere to remove insoluble inorganic salts or polymeric byproducts.

  • Anti-Solvent Addition: Return the filtrate to the reaction vessel and maintain at 60 °C. Dropwise, add anhydrous Heptane (approx. 5–7 volumes) until the solution becomes slightly turbid (the cloud point).

  • Seeding & Cooling: Hold the temperature at 60 °C for 15 minutes to allow nucleation. Gradually cool the mixture to room temperature at a rate of 10 °C/hour, then transfer to an ice bath (0–5 °C) for 2 hours to maximize crystallization yield.

  • Isolation: Filter the bright yellow/orange crystals under a blanket of nitrogen (to prevent condensation of ambient moisture on the cold filter cake).

  • Washing & Drying: Wash the filter cake with cold, anhydrous Heptane (2 volumes). Dry the crystals in a vacuum oven at 40 °C equipped with a

    
     or silica gel desiccant trap for 12 hours.
    

Workflow N1 Dissolution in Dry Toluene (70°C) N2 Hot Filtration (Remove Salts) N1->N2 N3 Anti-Solvent Addition (Dry Heptane) N2->N3 N4 Controlled Cooling (to 0-5°C) N3->N4 N5 Vacuum Filtration (N2 Blanket) N4->N5 N6 Vacuum Drying (Desiccator) N5->N6

Fig 2: Anhydrous anti-solvent crystallization workflow for 4-chloroquinazolines.

References

  • Title: POCl3 Chlorination of 4-Quinazolones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Product Class 13: Quinazolines Source: Thieme E-Books & E-Journals URL: [Link]

  • Title: Quinazoline Source: Wikipedia URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing hydrolysis of the 4-chloro group in quinazoline derivatives

Technical Support Center: Troubleshooting 4-Chloroquinazoline Hydrolysis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of 4-chloroqu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 4-Chloroquinazoline Hydrolysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of 4-chloroquinazoline intermediates. These compounds are critical electrophilic scaffolds for synthesizing 4-aminoquinazolines—a privileged pharmacophore found in numerous FDA-approved epidermal growth factor receptor (EGFR) inhibitors such as gefitinib, erlotinib, and lapatinib.

However, the highly activated C4 position that makes these molecules excellent for nucleophilic aromatic substitution (SNAr) also makes them highly susceptible to hydrolysis. This guide provides a mechanistic understanding and field-proven protocols to minimize the formation of the inactive quinazolin-4(3H)-one byproduct.

Part 1: Mechanistic Troubleshooting (The "Why")

G A 4-Chloroquinazoline (Electrophilic C4) B Desired SNAr (Anhydrous, Amine) A->B Nucleophilic Attack by R-NH2 D Hydrolysis Pathway (Trace H2O / OH-) A->D Nucleophilic Attack by H2O/OH- C 4-Aminoquinazoline (Target Product) B->C E Quinazolin-4(3H)-one (Degradation Byproduct) D->E

Competing SNAr Pathways: Desired Amination vs. Hydrolysis of 4-Chloroquinazoline.

Q1: Why does my 4-chloroquinazoline reaction mixture turn cloudy with a white precipitate before the amination is complete? Analysis: The white precipitate is almost certainly quinazolin-4(3H)-one. The pyrimidine ring of the quinazoline core contains two electron-withdrawing nitrogen atoms, rendering the C4 carbon highly electrophilic. When trace water is present, it acts as a competing nucleophile. The initial hydrolysis product, 4-hydroxyquinazoline, rapidly undergoes tautomerization to the thermodynamically stable, and highly insoluble, quinazolin-4(3H)-one. This is a classic competing 1[1].

Q2: I am using potassium carbonate (K₂CO₃) as my base. Could this be causing the issue? Analysis: Yes. Inorganic bases like K₂CO₃ or NaOH are often used as aqueous solutions or contain significant bound moisture (hygroscopic). In the presence of water, these bases generate hydroxide ions (OH⁻), which are significantly stronger nucleophiles than your target amine. To prevent this, you must switch to a non-nucleophilic, sterically hindered organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), which can neutralize the HCl byproduct without participating in2[2].

Troubleshooting Start High Hydrolysis Detected? CheckWater Check Solvent Moisture (Karl Fischer) Start->CheckWater WaterHigh >50 ppm H2O CheckWater->WaterHigh Wet System WaterLow <50 ppm H2O CheckWater->WaterLow Dry System DrySolvent Use Molecular Sieves or Dry Solvents WaterHigh->DrySolvent CheckBase Evaluate Base Selection WaterLow->CheckBase BaseAqueous Inorganic/Aqueous Base (NaOH, K2CO3) CheckBase->BaseAqueous Nucleophilic BaseOrganic Sterically Hindered Organic (DIPEA, TEA) CheckBase->BaseOrganic Non-Nucleophilic SwitchBase Switch to DIPEA/TEA BaseAqueous->SwitchBase OptimizeTemp Lower Reaction Temp or Use Microwave BaseOrganic->OptimizeTemp

Troubleshooting Logic Tree for Minimizing 4-Chloroquinazoline Hydrolysis.

Part 2: Data-Driven Optimization

To systematically eliminate hydrolysis, we must look at the quantitative relationship between solvent moisture, base selection, and byproduct formation.

Table 1: Impact of Reaction Conditions on 4-Chloroquinazoline Hydrolysis

Solvent SystemBase SelectionWater Content (Karl Fischer)Reaction TempApprox. Hydrolysis (%)Application Recommendation
DMF (Standard)K₂CO₃ (aq)> 5000 ppm80°C40 - 60%Avoid for moisture-sensitive SNAr.
THF (Reagent Grade)TEA~ 500 ppm65°C10 - 15%Acceptable only for highly nucleophilic aliphatic amines.
1,4-Dioxane (Anhydrous)DIPEA< 50 ppm80°C< 2%Optimal for standard SNAr with anilines.
DMAc (Anhydrous)DIPEA< 50 ppm120°C (Microwave)< 1%Best for sterically hindered or electron-poor amines.

Note: Microwave-assisted synthesis can outcompete hydrolysis by drastically accelerating the desired amination pathway, even when3[3].

Part 3: Self-Validating Experimental Protocol

Protocol: Anhydrous SNAr Amination of 4-Chloroquinazoline This protocol is designed as a self-validating system. If moisture breaches the system, visual cues will alert you before you waste downstream purification efforts.

Step 1: System Preparation & Dehydration

  • Action: Flame-dry a Schlenk flask or two-neck round-bottom flask under a high vacuum, then backfill with dry Nitrogen or Argon. Repeat this cycle three times.

  • Causality: Surface moisture on glassware is a hidden source of water that easily accounts for 1-2% hydrolysis in small-scale reactions.

Step 2: Reagent Loading

  • Action: Add 4-chloroquinazoline (1.0 equiv) and the target amine (1.1 to 1.5 equiv) to the flask under positive inert gas flow.

Step 3: Solvent Addition

  • Action: Inject anhydrous 1,4-dioxane or DMF (Karl Fischer titration <50 ppm H₂O) via a dry syringe.

  • Causality: Aprotic solvents stabilize the transition state of the SNAr without providing protic sources for degradation.

Step 4: Base Addition (The Validation Check)

  • Action: Add anhydrous N,N-diisopropylethylamine (DIPEA) (2.0 equiv) dropwise at room temperature.

  • Self-Validation Check: Observe the solution for 5 minutes. The solution should remain clear or slightly yellow. If a thick white precipitate forms immediately at room temperature, your solvent or base is wet. Halt the experiment, discard, and re-dry your reagents.

Step 5: Reaction Execution

  • Action: Heat the reaction mixture to 80°C for 4–12 hours. Monitor progress via LC-MS or TLC (disappearance of the starting material).

Step 6: Quench and Workup

  • Action: Cool the mixture to room temperature. Quench the reaction by slowly adding a neutral buffer (e.g., saturated aqueous NH₄Cl) rather than pure water or basic solutions. Extract with Ethyl Acetate (EtOAc).

  • Causality: Unreacted 4-chloroquinazoline will rapidly hydrolyze during an unbuffered aqueous workup, artificially inflating your calculated degradation yield and complicating chromatography. A neutral quench prevents this post-reaction artifact.

Part 4: Frequently Asked Questions (Advanced)

Q3: I am synthesizing a 2,4-dichloroquinazoline. How do I ensure regioselectivity at the 4-position without hydrolyzing the 2-position? Analysis: The C4 position is significantly more electrophilic than the C2 position due to the stabilization of the Meisenheimer complex intermediate by the adjacent ring systems. By keeping the reaction temperature strictly controlled (typically 60-80°C) and using exactly 1.0-1.1 equivalents of the amine, nucleophilic attack will occur regioselectively at C4. Hydrolysis at C2 only becomes a risk if the reaction is pushed to extreme temperatures (>120°C) in the presence of 2[2].

Q4: Can I recover the hydrolyzed quinazolin-4(3H)-one byproduct? Analysis: While you can isolate it, it cannot be directly converted back to the 4-amino product. You must first re-chlorinate the quinazolin-4(3H)-one using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of DMF to regenerate the 4-chloroquinazoline. It is far more time-efficient to prevent hydrolysis in the first place.

References

  • Title: Technical Support Center: Synthesis of 4-Butylsulfanylquinazoline Source: Benchchem URL
  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: MDPI URL
  • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents Source: Beilstein Journals URL

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline

Introduction Welcome to the Application Scientist Support Center. The synthesis of 4-(4-chloroquinazolin-2-yl)-N,N-dimethylaniline via the chlorination of its corresponding quinazolin-4(3H)-one precursor is a critical bu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Application Scientist Support Center. The synthesis of 4-(4-chloroquinazolin-2-yl)-N,N-dimethylaniline via the chlorination of its corresponding quinazolin-4(3H)-one precursor is a critical but notoriously temperamental transformation. Low yields are rarely due to simple incomplete conversion; rather, they stem from competing mechanistic pathways and product instability. This guide synthesizes field-proven insights and authoritative mechanistic data to help you troubleshoot, optimize, and validate your chlorination workflows.

Diagnostic Workflow & Mechanistic Pathway

To troubleshoot effectively, we must first understand the reaction's causality. The conversion of a quinazolinone to a 4-chloroquinazoline using POCl₃ is not a concerted single step. It is a two-stage process consisting of an initial base-mediated phosphorylation followed by a thermally driven chloride substitution[1].

G Start 2-(4-(Dimethylamino)phenyl) quinazolin-4(3H)-one POCl3 POCl3 + DIPEA (< 25 °C) Start->POCl3 Base-mediated Phosphorylation O_Phos O-Phosphorylated Intermediate POCl3->O_Phos N_Phos N-Phosphorylated Intermediate POCl3->N_Phos O_Phos->N_Phos Rapid Equilibration Dimer Pseudodimer (Insoluble Byproduct) O_Phos->Dimer Reaction with unreacted starting material (Low Yield Pathway) Heat Heat to 70-90 °C (Cl- attack) O_Phos->Heat Clean Turnover Product 4-(4-Chloroquinazolin-2-yl)- N,N-dimethylaniline Heat->Product Substitution (High Yield Pathway)

Reaction pathway for POCl3 chlorination of quinazolin-4-ones highlighting dimer formation.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: I am observing a large amount of insoluble solid during the reaction, and my isolated yield of the 4-chloroquinazoline is <30%. What is happening? A1: The insoluble solid is a "pseudodimer" byproduct. Because the reaction occurs in two distinct stages (phosphorylation at <25 °C, followed by chlorination at 70–90 °C)[1], a dangerous window exists. If unreacted quinazolinone starting material is present alongside the highly reactive O-phosphorylated intermediate, they rapidly react to form an insoluble dimer[1]. This is the primary cause of low yields. To suppress this, you must ensure complete phosphorylation before heating, or bypass the issue entirely using a "hot inverse addition" technique[1] (see Protocol below).

Q2: Does the N,N-dimethylaniline moiety at the 2-position affect the chlorination kinetics? A2: Yes, significantly. The N,N-dimethylamino group is a strong electron-donating group (EDG). This increases the electron density on the quinazolinone oxygen, accelerating the initial phosphorylation step. However, it also increases the nucleophilicity of any unreacted starting material, drastically increasing the risk of pseudodimer formation compared to electron-deficient quinazolones. Furthermore, the basic tertiary amine will consume one equivalent of your base (e.g., DIPEA) by forming an HCl salt. You must account for this by adding an extra equivalent of base to maintain the required basicity (pKa > 9) throughout the POCl₃ addition[1].

Q3: My reaction goes to completion by TLC, but my isolated yield after workup is poor. Why? A3: 4-Chloroquinazolines are highly susceptible to hydrolysis, reverting to the starting quinazolinone. This is exacerbated by the electron-donating N,N-dimethyl group, which stabilizes the transition state for nucleophilic attack by water at the 4-position. If you quench the reaction into aqueous base or allow it to sit in an aqueous mixture for prolonged periods, the product will hydrolyze. Quenching must be done into an ice-cold biphasic mixture with immediate phase separation.

Q4: Can I monitor the reaction progress directly by LC-MS or HPLC? A4: Direct injection of the reaction mixture onto an HPLC column will lead to rapid hydrolysis of the active intermediates and the product itself, giving a false reading of unreacted starting material. You must quench the analytical sample with an amine (e.g., pyrrolidine) to form a stable 4-pyrrolidinoquinazoline adduct before injection[1].

Quantitative Optimization Data

The following table summarizes the impact of reaction conditions on dimer formation and isolated yield for electron-rich quinazolinones.

Addition MethodTemperature ProfileBase EquivalentsDimer Formation (%)Isolated Yield (%)
Standard (POCl₃ into SM)20 °C then 90 °CNone> 40%< 30%
Standard (POCl₃ into SM)20 °C then 90 °CDIPEA (1.3 eq)10 - 15%60 - 70%
Hot Inverse (SM into POCl₃) 80 °C (Isothermal) DIPEA (2.3 eq)* < 2% > 90%

*Note: 2.3 eq of DIPEA is used to account for the basicity of the N,N-dimethylamino group (1.0 eq) plus the standard catalytic requirement (1.3 eq).

Self-Validating Experimental Protocol: Hot Inverse Addition

To maximize yield by suppressing pseudodimer formation and preventing hydrolysis, we recommend the "Hot Inverse Addition" methodology[1].

Reagents:

  • 2-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one (Starting Material, SM): 1.0 eq

  • Phosphorus oxychloride (POCl₃): 1.5 eq

  • N,N-Diisopropylethylamine (DIPEA): 2.3 eq

  • Anhydrous Chlorobenzene (or Toluene): 10 volumes

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a uniform slurry of the SM (1.0 eq) in anhydrous chlorobenzene (5 volumes). Ensure the system is under a dry nitrogen atmosphere.

  • Phosphorylating Mixture Setup: In a separate, dry reaction vessel equipped with a reflux condenser and mechanical stirrer, combine POCl₃ (1.5 eq) and DIPEA (2.3 eq) in anhydrous chlorobenzene (5 volumes). Heat this mixture to 80 °C.

    • Causality: Heating the phosphorylating agents first ensures that the kinetic energy is sufficient to immediately drive the chloride substitution step.

  • Hot Inverse Addition (Critical Step): Slowly add the SM slurry to the hot POCl₃/DIPEA mixture over a period of 1 to 2 hours[1].

    • Causality: By keeping POCl₃ in large excess relative to the SM at any given moment, the SM is instantly phosphorylated and converted to the chloroquinazoline. This leaves no unreacted SM available to react with the intermediate, completely shutting down the dimer formation pathway[1].

  • Reaction Completion & Validation: Stir the mixture at 80 °C for an additional 2 hours. To validate completion, withdraw a 50 µL aliquot, quench it into 500 µL of pyrrolidine, dilute with acetonitrile, and analyze via HPLC[1]. The reaction is complete when the pyrrolidine adduct accounts for >98% of the area.

  • Anhydrous/Cold Quench: Cool the reaction mixture to 0 °C. Carefully quench by pouring the mixture into a vigorously stirred, ice-cold biphasic mixture of water and dichloromethane (DCM).

    • Causality: The cold temperature and immediate extraction into the organic layer protect the highly electrophilic 4-chloroquinazoline from aqueous hydrolysis.

  • Isolation: Separate the layers immediately. Wash the organic layer once with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude 4-(4-chloroquinazolin-2-yl)-N,N-dimethylaniline.

References

  • Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011). "POCl3 Chlorination of 4-Quinazolones." The Journal of Organic Chemistry, 76(6), 1653–1661. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Chloroquinazoline Substitutions

Welcome to the application support center for quinazoline functionalization. 4-Chloroquinazolines are privileged pharmacophores in drug discovery, but nucleophilic aromatic substitution (SNAr) at the C4 position frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the application support center for quinazoline functionalization. 4-Chloroquinazolines are privileged pharmacophores in drug discovery, but nucleophilic aromatic substitution (SNAr) at the C4 position frequently fails when using sterically hindered nucleophiles (e.g., ortho-substituted anilines, bulky secondary amines).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated self-correcting protocols to help you overcome these synthetic roadblocks.

Part 1: Mechanistic Insights & Core FAQs

Q: Why do bulky amines fail to react with 4-chloroquinazoline under standard SNAr conditions? A: The SNAr reaction at the C4 position proceeds via an addition-elimination mechanism, forming an anionic Meisenheimer complex intermediate (1)[1]. Steric hindrance primarily arises from the peri-hydrogen at the C5 position of the quinazoline ring. As a bulky nucleophile approaches the C4 carbon, it experiences a severe steric clash with this C5 hydrogen. This "steric wall" dramatically increases the activation energy required to reach the transition state, often leading to recovered starting material or competitive hydrolysis.

Q: When should I use acid catalysis versus transition-metal catalysis? A: Acid catalysis (e.g., HCl in isopropanol) is ideal for moderately hindered aliphatic amines. The acid protonates the N1/N3 nitrogens of the quinazoline, significantly increasing the electrophilicity of the C4 position and lowering the energy barrier for nucleophilic attack (2)[2]. However, for severely hindered anilines (e.g., 2,6-diisopropylaniline) or electron-deficient bulky amines, the SNAr pathway is entirely shut down. In these cases, you must bypass the Meisenheimer complex entirely by using Palladium-catalyzed Buchwald-Hartwig cross-coupling (3)[3].

G SM 4-Chloroquinazoline + Bulky Amine Path1 Standard SNAr (Base, Heat) SM->Path1 Path2 Acid Catalysis (HCl, iPrOH/H2O) SM->Path2 Path3 Buchwald-Hartwig (Pd catalyst, BrettPhos) SM->Path3 Clash Steric Clash at C5 Peri-Hydrogen Path1->Clash Fail Reaction Fails (Hydrolysis/No Conversion) Clash->Fail Protonation N1/N3 Protonation Increases C4 Electrophilicity Path2->Protonation Product 4-Substituted Quinazoline Product Protonation->Product OxAdd Oxidative Addition Bypasses Meisenheimer Path3->OxAdd OxAdd->Product

Logical pathways for 4-chloroquinazoline substitution based on steric hindrance.

Part 2: Troubleshooting Guide

Issue 1: I am using an ortho-substituted aniline, and my SNAr reaction yields <10% product after 24 hours at reflux.

  • Root Cause: Ortho-substituents restrict the rotational freedom of the aniline during the nucleophilic attack, preventing the lone pair from achieving the correct trajectory (Bürgi-Dunitz angle) into the C4 pi-antibonding orbital.

  • Solution: Switch to microwave irradiation (150 °C, 20 mins) in a polar aprotic solvent like DMF. Microwave heating provides the rapid thermal energy required to overcome the high steric activation barrier without degrading the starting material over long heating periods (4)[4].

Issue 2: I added HCl to catalyze the reaction with a bulky secondary amine, but I am getting a major side product (4-quinazolinone).

  • Root Cause: While acid catalysis activates the quinazoline, excessive acid (>0.1–0.5 equivalents) protonates the bulky amine, rendering it non-nucleophilic. This shifts the equilibrium, allowing ambient water or alcoholic solvents to attack C4, resulting in solvolysis[2].

  • Solution: Strictly limit HCl to 0.1 equivalents . Use a non-nucleophilic secondary alcohol like 2-propanol instead of ethanol or water to minimize competitive solvolysis[2].

DecisionTree Start Identify Nucleophile IsAromatic Is it an Aniline or Aliphatic Amine? Start->IsAromatic Aliphatic Bulky Aliphatic (e.g., Diethylamine) IsAromatic->Aliphatic Aromatic Bulky Aniline (e.g., 2,6-Dimethylaniline) IsAromatic->Aromatic Sol1 Use 0.1 eq HCl in iPrOH (Acid-Catalyzed SNAr) Aliphatic->Sol1 Sol2 Check Electronic Nature Aromatic->Sol2 Rich Electron-Rich Sol2->Rich Poor Electron-Poor Sol2->Poor Sol3 Microwave Heating (150°C, DMF) Rich->Sol3 Sol4 Buchwald-Hartwig (Pd(OAc)2, BrettPhos) Poor->Sol4

Decision matrix for selecting the optimal reaction conditions for hindered amines.

Part 3: Validated Experimental Protocols

Protocol A: Acid-Catalyzed SNAr for Moderately Hindered Aliphatic Amines

This protocol leverages electrophilic solvation and protonation to lower the activation energy without shutting down the nucleophile[1][2].

  • Preparation: In an oven-dried 10 mL vial, add 4-chloroquinazoline (1.0 mmol) and the bulky aliphatic amine (1.2 mmol).

  • Solvent Addition: Suspend the reagents in 3.0 mL of anhydrous 2-propanol. (Self-validation: Do not use water or primary alcohols if the amine is highly lipophilic to prevent solvolysis).

  • Catalyst: Add exactly 0.1 equivalents of concentrated HCl (approx. 12 M aqueous, ~8.3 µL). Critical Causality Step: Exceeding 0.1 eq will fully protonate the amine and stall the reaction.

  • Heating: Seal the vial and heat at 80 °C for 2–4 hours. Monitor via TLC or LC-MS until the 4-chloroquinazoline is consumed.

  • Workup: Cool to room temperature. The product often precipitates as the hydrochloride salt. Filter and wash with cold 2-propanol. If it remains in solution, concentrate under reduced pressure and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination for Severely Hindered Anilines

When the steric wall at C5 completely blocks SNAr, transition metal catalysis is required to force the C-N bond formation via reductive elimination[3].

  • Preparation: In a Schlenk flask under argon, combine 4-chloroquinazoline (1.0 mmol), the hindered aniline (1.2 mmol), Pd(OAc)2 (0.05 mmol, 5 mol%), and BrettPhos ligand (0.05 mmol, 5 mol%). Causality: BrettPhos is specifically designed to accommodate bulky primary amines and prevent competitive β-hydride elimination.

  • Base: Add sodium tert-butoxide (NaOtBu) (1.5 mmol).

  • Solvent: Add 5.0 mL of degassed anhydrous toluene.

  • Reaction: Heat the mixture at 100 °C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the Pd catalyst. Concentrate the filtrate and purify via silica gel chromatography.

Part 4: Quantitative Data Comparison

To assist in selecting the correct methodology, the following table summarizes the expected outcomes based on the steric and electronic profile of the nucleophile.

Nucleophile TypeExampleRecommended MethodCatalyst / AdditiveSolvent & TempExpected Yield
Unhindered Primary BenzylamineStandard SNArDIPEA (1.5 eq)THF, 65 °C>90%
Moderately Hindered CyclohexylamineAcid SNArHCl (0.1 eq)iPrOH, 80 °C80–85%
Ortho-Substituted Aniline 2-MethoxyanilineMicrowave SNArNoneDMF, 150 °C (MW)75–85%
Severely Hindered Aniline 2,6-DiisopropylanilineBuchwald-HartwigPd(OAc)2 / BrettPhosToluene, 100 °C85–95%
Electron-Poor Bulky 2-Amino-3-chloropyridineBuchwald-HartwigPd2(dba)3 / XantPhosDioxane, 100 °C70–80%

Part 5: References

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction Frontiers in Chemistry / PMC URL:

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions ACS Omega URL:

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Molecules / PMC URL:

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents Beilstein Journal of Organic Chemistry / PMC URL:

Sources

Optimization

Technical Support Center: Photostability &amp; Troubleshooting for 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline . Due to its dual structural liabilities—an electrophilic 4-chloroquinazoline core and an electron-rich N,N-dimethylaniline moiety—this compound exhibits complex degradation kinetics under ultraviolet (UV) irradiation.

This document synthesizes field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to ensure absolute scientific integrity during your stability-indicating assays.

Mechanistic Overview & Pathway Visualization

Understanding the causality behind your analytical observations begins with the molecule's photochemistry. Under UV irradiation (250–320 nm), the compound undergoes two primary competing degradation pathways:

  • Nucleophilic Aromatic Substitution (S_NAr) / Photohydrolysis: The 4-chloro position of the quinazoline ring is highly activated. UV excitation increases the electrophilicity of the C4 position, accelerating hydrolysis in the presence of trace water to form a quinazolin-4(3H)-one derivative[1].

  • Photo-oxidation & N-Demethylation: The N,N-dimethylaniline group undergoes photo-induced electron transfer, forming a radical cation that reacts with dissolved oxygen, leading to N-demethylation or N-oxide formation[2][3].

Photodegradation Compound 4-(4-Chloroquinazolin-2-yl) -N,N-dimethylaniline UV UV Irradiation (250-320 nm) Compound->UV Path1 N-Demethylation (Photo-oxidation) UV->Path1 O2, Photons Path2 C-Cl Photohydrolysis (Nucleophilic Attack) UV->Path2 H2O, Photons Prod1 N-Methylaniline Derivative (-14 Da) Path1->Prod1 Prod2 Quinazolin-4(3H)-one Derivative (-18.5 Da) Path2->Prod2

Fig 1. Primary UV photodegradation pathways of 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline.

Frequently Asked Questions (FAQs)

Q: Why do I observe a mass shift of -18.5 Da in my primary peak after 6 hours of UV exposure? A: This specific mass shift corresponds to the photohydrolysis of the 4-chloro group. The chlorine atom (~35.5 Da) is displaced by a hydroxyl group (~17.0 Da) from trace water in your solvent matrix, resulting in a net loss of ~18.5 Da. Because [1], UV light lowers the activation energy for this S_NAr reaction. Solution: Ensure stock solutions are prepared in strictly anhydrous, aprotic solvents (e.g., dry acetonitrile) if you intend to isolate purely oxidative photodegradation.

Q: What causes the appearance of a -14 Da degradant, and why is it oxygen-dependent? A: A -14 Da shift indicates the loss of a methylene group (CH2), which is the hallmark of N-demethylation. [2] and[3] demonstrate that UV excitation drives the formation of a carbon-centered radical or radical cation at the methyl group. This intermediate reacts with dissolved oxygen to eliminate formaldehyde, leaving an N-methylaniline derivative.

Q: How can I differentiate between thermal degradation and true photodegradation during ICH Q1B testing? A: UV chambers (especially metal halide or xenon lamps) generate significant ambient heat. To definitively prove causality, you must employ a self-validating dark control . Wrap an identical sample vial in aluminum foil and place it directly adjacent to the exposed vial in the chamber. If the degradant appears in both vials, the mechanism is thermal solvolysis, not photolysis.

Quantitative Data: LC-MS/MS Photodegradation Profile

To aid in rapid peak identification, summarize your LC-MS/MS findings against this standardized degradation matrix.

Degradant CodeMass Shift (Δ m/z)Structural ModificationMechanistic PathwayChromatographic Shift (RP-HPLC)
DP-1 -18.5 Da-Cl + OHPhotohydrolysis (S_NAr)Early eluting (Increased polarity)
DP-2 -14.0 Da-CH3 + HN-demethylationLate eluting (Loss of methyl group)
DP-3 +16.0 Da+ON-oxidationEarly eluting (N-oxide formation)
DP-4 -32.5 Da-Cl + OH, -CH3 + HDual PathwayEarliest eluting (Highly polar)

Troubleshooting Workflow for Inconsistent HPLC Results

If you are experiencing high variability in your degradation kinetics across different batches or days, follow this logical isolation workflow.

Troubleshooting Start Inconsistent HPLC Peak Areas Check1 Check Solvent System (Aqueous vs. Aprotic) Start->Check1 Check2 Check UV Exposure (Actinometry) Start->Check2 SolventAqueous Aqueous/Protic -> High Hydrolysis Check1->SolventAqueous SolventAprotic Dry Aprotic -> Stable Baseline Check1->SolventAprotic ActinometryFail Uneven Lux/UV -> Recalibrate Chamber Check2->ActinometryFail

Fig 2. Troubleshooting workflow for isolating variables in inconsistent UV degradation assays.

Self-Validating Experimental Protocol: ICH Q1B Forced Degradation

To ensure trustworthiness and reproducibility, do not merely place samples in a light box. Use this self-validating protocol designed to meet[4], which require an overall illumination of


 1.2 million lux-hours and an integrated near-UV energy of 

200 Watt-hours/m

.
Step 1: Matrix Preparation & Control Implementation

Causality: The 4-chloro group is highly sensitive to solvolysis. Controlling the solvent environment isolates the UV variable.

  • Prepare a 1.0 mg/mL stock solution of 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline in anhydrous HPLC-grade Acetonitrile.

  • Aliquot 2.0 mL into three separate clear Type I glass HPLC vials.

  • The Self-Validating System:

    • Vial A (Test): Exposed directly to light.

    • Vial B (Dark Control): Wrapped tightly in two layers of aluminum foil.

    • Vial C (Actinometric Standard): 2% w/v Quinine Monohydrochloride dihydrate in water (used to visually and spectrophotometrically validate UV dose).

Step 2: Irradiation Execution

Causality: Utilizing Option 2 (separate cool white and near-UV fluorescent lamps) prevents the excessive thermal degradation often caused by xenon arcs.

  • Place Vials A, B, and C in the photostability chamber (e.g., Caron 6545-1) maintaining the temperature strictly at 25°C ± 2.5°C[4].

  • Program the chamber to deliver exactly 1.2 million lux-hours of visible light and 200 W·hr/m

    
     of UVA.
    
  • Upon completion, verify Vial C shows the required change in absorbance at 400 nm (

    
    ), validating the photon dose.
    
Step 3: LC-MS/MS Quenching and Analysis

Causality: Immediate analysis prevents secondary dark reactions (e.g., delayed radical recombination).

  • Immediately transfer Vials A and B to an autosampler maintained at 4°C.

  • Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm) using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Compare the chromatograms of Vial A and Vial B. Any peak present in A but absent in B is a confirmed photoproduct. Peaks present in both indicate thermal instability or solvent incompatibility.

References

  • Ultraviolet relaxation dynamics of aniline, N, N-dimethylaniline and 3,5-dimethylaniline at 250 nm Source: The Journal of Chemical Physics / PubMed URL:[Link]

  • Photoinduced demethylation of 4-nitro-N,N-dimethylaniline Source: Photochemical & Photobiological Sciences (RSC Publishing) URL:[Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents Source: Beilstein Journal of Organic Chemistry / PMC URL:[Link]

  • Photostability Guidelines and Chamber Specifications Source: R.D. Laboratories URL:[Link]

Sources

Troubleshooting

Resolving spectral overlap issues with quinazoline-based dyes

A Senior Application Scientist's Guide to Resolving Spectral Overlap Welcome to the technical support center for quinazoline-based dyes. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Resolving Spectral Overlap

Welcome to the technical support center for quinazoline-based dyes. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique photophysical properties of these versatile fluorophores. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and resolve one of the most common challenges in multi-color fluorescence experiments: spectral overlap.

Quinazoline derivatives are a significant class of heterocyclic compounds used widely from medicinal chemistry to materials science.[1] In the context of fluorescence, their utility as sensors, probes for receptors like α1-ARs, and emitters in organic light-emitting diodes (OLEDs) is well-established.[1][2] Many of these dyes exhibit favorable properties such as high quantum yields and large Stokes shifts, which is the separation between the absorption and emission maxima.[3][4][5] However, like all fluorophores, their emission spectra are not infinitely narrow, leading to potential complications in multi-color experimental designs.[6][7]

This guide provides a structured approach to identifying, mitigating, and correcting for spectral overlap, ensuring the integrity and accuracy of your data.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions regarding spectral overlap with quinazoline-based dyes.

Q1: What is spectral overlap and why is it a significant problem in my experiments?

A: Spectral overlap, also known as bleed-through or crosstalk, occurs when the fluorescence emission from one fluorophore is detected in the channel or filter set designated for a second fluorophore.[6][8] Most organic fluorescent dyes, including quinazolines, have broad and often asymmetrical emission profiles.[6][7] This becomes a problem because the signal detected in a specific channel is no longer exclusive to the intended target, leading to a false positive signal. This artifact can severely compromise the interpretation of results, especially in studies involving the colocalization of different molecules or in quantitative analyses like Förster Resonance Energy Transfer (FRET).[6][8]

Q2: Are quinazoline-based dyes particularly prone to spectral overlap?

A: Quinazoline-based dyes are not inherently more prone to spectral overlap than other classes of organic fluorophores. The tendency for overlap is dictated by the specific spectral characteristics of the dyes used in combination. The emission spectra for quinazoline derivatives can range from the blue part of the spectrum (~414 nm) to the orange-red region (~597 nm), depending on their chemical structure.[4][5][9] The key to avoiding overlap is careful panel design. For instance, a quinazoline dye emitting at 500 nm will inevitably overlap with a dye like FITC, which has a similar emission maximum. However, some quinazoline derivatives have been specifically designed with large Stokes shifts, which can help minimize overlap by creating a larger separation between their excitation and emission spectra.[4][5]

Q3: What are the primary strategies to manage spectral overlap?

A: There are three main strategies, which can be employed before, during, or after data acquisition:

  • Judicious Panel Design: The most effective strategy is proactive. Choose fluorophores, including your quinazoline dye, that have the most widely separated emission spectra.[10][11]

  • Optimized Data Acquisition: In microscopy, this involves using optimized optical filters or employing techniques like sequential scanning, where each dye is excited and its signal is collected one at a time to prevent crosstalk.[6][12]

  • Post-Acquisition Correction: If overlap is unavoidable, computational methods can be used to correct the data. For microscopy, this is typically spectral unmixing , and for flow cytometry, it is compensation .[13][14][15]

Q4: How does sample autofluorescence complicate spectral overlap?

A: Autofluorescence is the natural fluorescence emitted by biological materials (e.g., from collagen, NADH, or flavins) when excited by light.[6][16] This endogenous signal is typically broad, spanning multiple detection channels, and can be mistaken for or mask the signal from your target-specific quinazoline dye.[17] In essence, autofluorescence acts as an additional, unwanted "fluorophore" in your experiment, contributing to the overall spectral overlap and reducing the signal-to-noise ratio.[6][14]

In-Depth Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem: I'm seeing a signal in my red channel, but it looks identical to the pattern from my green quinazoline dye. How do I confirm this is bleed-through?

Causality: This issue arises because the emission spectrum of the "green" dye doesn't abruptly end; it tails off into the longer wavelengths, and a portion of this light passes through the filters of the "red" channel.[6][18] To confidently attribute this to bleed-through, you must isolate the signal from each dye. The gold standard for this is the use of single-stained controls.[6][10]

Solution: Perform a Bleed-through Control Experiment.

This protocol is a self-validating system. By imaging a sample stained with only the quinazoline dye, any signal you detect in other channels must be a result of bleed-through or autofluorescence.

Experimental Protocol: Bleed-through Assessment

  • Prepare Controls: In addition to your multi-color sample, prepare three control samples:

    • Unstained Control: Your cells or tissue, prepared exactly as the experimental sample but without any fluorescent labels. This is crucial for assessing autofluorescence.

    • Control 1 (Quinazoline Dye Only): Sample stained with only your quinazoline-based dye.

    • Control 2 (Second Dye Only): Sample stained with only the second fluorophore (e.g., your red dye).

  • Set Imaging Parameters: Begin by imaging the unstained control. Adjust the gain and offset settings for each channel to a level where the autofluorescence is minimal or just at the baseline. Crucially, do not change these settings for the remainder of the experiment. [6]

  • Image Quinazoline Control: Place the "Quinazoline Dye Only" sample on the microscope. Acquire an image using all of your experimental channels.

  • Analyze Bleed-through: Examine the image. You will see a strong signal in the intended channel for the quinazoline dye. Now, inspect the other channels. Any signal present in, for example, the red channel is the bleed-through from your quinazoline dye into that channel.[6] Quantify this percentage if your software allows.

  • Repeat for Second Dye: Repeat steps 3 and 4 for your "Second Dye Only" control to assess its bleed-through into the quinazoline channel.

Caption: Workflow for confirming and quantifying spectral bleed-through using single-stain controls.

Problem: My quinazoline dye's emission spectrum is very broad. How can I minimize overlap during image acquisition?

Causality: A broad emission spectrum means the dye emits photons over a wide range of wavelengths, increasing the likelihood of encroaching upon the detection window of another fluorophore.[6] The best approach is to prevent the detection of this unwanted signal in the first place.

Solution A: Sequential Scanning (Confocal Microscopy)

This is one of the most effective methods to eliminate bleed-through.[6][12] Instead of exciting all fluorophores simultaneously, you excite and detect them one after another for each line or frame of the scan. This ensures that when the detector for the red channel is active, only the laser that excites the red dye is on, preventing the green quinazoline dye from being excited and emitting at all.

Experimental Protocol: Setting Up a Sequential Scan

  • Access Scan Settings: In your confocal microscope software, locate the acquisition settings and switch from "simultaneous" to "sequential" or "multi-track" mode.

  • Create Scan Tracks: Define a separate "track" for each fluorophore.

    • Track 1: Assign the laser line that excites your quinazoline dye (e.g., 488 nm). Assign the detector and emission filter range for the quinazoline dye (e.g., 500-550 nm).

    • Track 2: Assign the laser line for your second dye (e.g., 561 nm). Assign the corresponding detector and filter range for that dye (e.g., 570-620 nm).

  • Configure Switching: Set the software to switch between tracks after each line or frame. Line-switching is generally preferred as it minimizes artifacts from sample movement.

  • Acquire Image: Run the acquisition. The microscope will now scan the first line exciting only the quinazoline dye, then scan that same line again exciting only the second dye, before moving to the next line. This temporally separates the excitation and emission events.

Solution B: Judicious Fluorophore & Filter Selection

If sequential scanning is not an option, you must rely on spectral separation.

  • Maximize Emission Separation: When designing your panel, use a spectra viewer tool to overlay the emission spectra of your proposed dyes. Choose a partner dye for your quinazoline that has its emission peak as far away as possible.

  • Use Narrow Bandpass Filters: Instead of a longpass filter that collects all light above a certain wavelength, use a narrow bandpass filter that only collects light in a small window around the emission peak of your dye.[12] Causality: This physically blocks the "tail" of an overlapping spectrum from reaching the detector. Be aware this comes at the cost of signal brightness, as you are collecting fewer photons overall.[6]

Caption: Decision workflow for minimizing spectral overlap during data acquisition.

Problem: My data is already acquired and shows significant overlap. Can I correct it computationally?

Causality: Yes, in many cases, post-acquisition correction is possible. These methods rely on having a "spectral fingerprint" for each dye in your sample. By knowing the exact emission spectrum of your quinazoline dye and your other dyes, an algorithm can calculate how much of each dye's signal is contributing to the mixed signal in every single pixel and then computationally separate them.

Solution A: Spectral Unmixing (Microscopy)

This powerful technique treats the emission from each fluorophore as a distinct signature.[12][14] It requires acquiring a "lambda stack" or "spectral stack," which is a series of images taken across a continuous range of narrow emission bands.[12][14]

Experimental Protocol: Acquiring Data for Spectral Unmixing

  • Use a Spectral Detector: This technique requires a confocal microscope equipped with a spectral detector (which uses a prism or grating and a multi-channel PMT) instead of standard filter-based detectors.

  • Prepare Single-Stain References: You must provide the software with the pure emission spectrum ("fingerprint") of each dye. To do this, acquire a lambda stack of your "Quinazoline Dye Only" and "Second Dye Only" control samples first.

  • Set Spectral Range: For each reference sample and your experimental sample, define the wavelength range over which to acquire (e.g., 490 nm to 700 nm) and the step interval (e.g., 10 nm). This will generate a stack of images, where each slice represents the intensity within that 10 nm window.

  • Run Linear Unmixing Algorithm: In the analysis software, open your experimental lambda stack. Provide the reference spectra you collected in step 2. The software will then use a linear unmixing algorithm to calculate the contribution of each fluorophore to each pixel, generating a new set of images where the signals are cleanly separated.[19]

Caption: Principle of Linear Unmixing: A mixed signal is separated into its components using pure reference spectra.

Solution B: Compensation (Flow Cytometry)

In flow cytometry, the process of correcting for spectral overlap is called compensation.[13][20] It is a mathematical subtraction of signal based on the amount of spillover measured from single-stained controls.[15][21]

Workflow: Setting up Compensation

  • Run Single-Stained Controls: For each fluorophore in your panel (including your quinazoline conjugate), you must run a sample stained with only that single color.[10]

  • Create Compensation Matrix: The flow cytometry software uses these single-stained samples to calculate the spillover percentages. For example, it will measure how much of the quinazoline dye's signal is detected in the PE channel and create a "spillover coefficient".[21]

  • Apply Matrix: The software then generates a compensation matrix, which is applied to your multi-color sample data. For every cell, it subtracts the calculated spillover from each channel, resulting in a corrected dataset.[13][20]

Data Summary: Photophysical Properties of Representative Quinazoline-Based Dyes

The selection of appropriate dyes is the first line of defense against spectral overlap. This table summarizes properties for several quinazoline derivatives, demonstrating the spectral range available. Note that exact values can vary with the solvent environment.

Compound IDDonor PositionApprox. Emission Max (nm)Approx. Stokes Shift (nm)Approx. Quantum Yield (QY)Reference
Cmpd 1 4-amino4144584.7%[5]
Cmpd 2 4-MPA4504787.6%[5]
Cmpd 3 4-PXZ50085-[5]
Cmpd 4 4-POZ51494-[5]
Cmpd 7 7-MPA4585843.3%[5]
Cmpd 10 7-TPA597161-[4][5]

Abbreviations: MPA (N-methyl-N-phenylamino), PXZ (phenoxazine), POZ (phenothiazine), TPA (triphenylamine).

References
  • Gražulevičius, J. V., et al. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein Journal of Organic Chemistry. [Link]

  • Mase, N., et al. (2023). A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide. Molecules. [Link]

  • Evident Scientific. Spectral Bleed-Through Artifacts in Confocal Microscopy. Olympus. [Link]

  • Wang, Z., et al. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. RSC Advances. [Link]

  • Wang, Z., et al. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. RSC Advances (via PMC). [Link]

  • Allain, C., et al. (2018). Synthesis and Photophysical Studies of a Series of Quinazoline Chromophores. ResearchGate. [Link]

  • Wang, Z., et al. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. RSC Publishing. [Link]

  • Song, J., et al. (2017). Mitigating fluorescence spectral overlap in wide-field endoscopic imaging. Journal of Biomedical Optics (via PMC). [Link]

  • Bio-Rad Antibodies. Multi-color Flow Cytometry - 10 Panels Design Tips & Tricks. Bio-Rad. [Link]

  • IOPscience. About Methods and Applications in Fluorescence. IOP Publishing. [Link]

  • DeNovo Software. Spectral Unmixing. FCS Express. [Link]

  • Bernas, T., et al. (2006). Example of spectral overlap occurring when several fluorescent organic.... ResearchGate. [Link]

  • Maecker, H. T., & Trotter, J. (2006). Compensation in Flow Cytometry. Current Protocols in Cytometry. [Link]

  • Agilent. What Is Fluorescence Spectroscopy? Principles Overview. Agilent Technologies. [Link]

  • NV5 Geospatial. Linear Spectral Unmixing. [Link]

  • Wang, X., et al. (2018). Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. ACS Medicinal Chemistry Letters (via PMC). [Link]

  • Nikon Instruments Inc. Spectral Imaging and Linear Unmixing. MicroscopyU. [Link]

  • Bio-Rad Antibodies. Fluorescent Compensation - Flow Cytometry Guide. Bio-Rad. [Link]

  • Addgene. (2024). Antibodies 101: Flow Compensation. Addgene Blog. [Link]

  • Ortyl, J., et al. (2024). Design of Dyes Based on the Quinoline or Quinoxaline Skeleton towards Visible Light Photoinitiators. Molecules. [Link]

  • Bitesize Bio. (2025). Spectral Unmixing in Fluorescence Microscopy. [Link]

  • Bio-Rad. Tips and Tricks for Multicolor Panels in Flow Cytometry. [Link]

  • Farkas, D.L., et al. (2023). Comparing and Correcting Spectral Sensitivities between Multispectral Microscopes: A Prerequisite to Clinical Implementation. Journal of Imaging. [Link]

  • Hycult Biotech. Troubleshooting Immunofluorescence. [Link]

  • McRae, T.D., et al. LUMoS Spectral Unmixing Fiji/ImageJ Plugin. [Link]

  • ZEISS Microscopy. Introduction to Spectral Imaging. [Link]

  • Workman Jr., J. (2022). Advances in Fluorescence Spectroscopy: A Peer-Reviewed Special Issue. Spectroscopy. [Link]

  • Bio-Rad. (2015). 10 Tips and Tricks for Designing Multicolor Flow Cytometry Panels. Bio-Radiations. [Link]

  • Patsayeva, S., et al. (2017). Review of Fluorescence Spectroscopy in Environmental Quality Applications. Applied Sciences (via PMC). [Link]

  • Bagwell, C. B., & Adams, E. G. (1993). Fluorescence spectral overlap compensation for any number of flow cytometry parameters. Annals of the New York Academy of Sciences. [Link]

  • Asner, G.P., & Heidebrecht, K.B. (2002). AutoSWIR: A SPECTRAL UNMIXING ALGORITHM USING 2000-2400 nm ENDMEMBERS AND MONTE CARLO ANALYSIS. [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Mass Spectrometry (HRMS) for Quinazoline Derivative Analysis: A Comparative Guide for Drug Discovery

Quinazoline derivatives represent a highly privileged scaffold in modern pharmacology, most notably serving as the structural backbone for epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors like gefitinib...

Author: BenchChem Technical Support Team. Date: March 2026

Quinazoline derivatives represent a highly privileged scaffold in modern pharmacology, most notably serving as the structural backbone for epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors like gefitinib, erlotinib, and afatinib 1. During the preclinical drug development phase, characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is critical.

As a Senior Application Scientist, I frequently evaluate analytical platforms for structural elucidation and metabolite identification (MetID). High-Resolution Mass Spectrometry (HRMS) has become the gold standard for this workflow, providing sub-ppm mass accuracy and fine isotopic resolution 2. This guide objectively compares the leading HRMS platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF)—against baseline Triple Quadrupole (QqQ) systems, providing field-proven methodologies and experimental data for quinazoline analysis.

Platform Comparison: Orbitrap vs. Q-TOF vs. Triple Quadrupole

When selecting a mass spectrometer for quinazoline derivative analysis, the choice dictates the balance between resolution, scan speed, and quantitative sensitivity.

The Orbitrap (e.g., Thermo Q Exactive Series)

Orbitrap technology utilizes an electrostatic trap to achieve ultra-high resolution (up to 280,000 FWHM at m/z 200) by measuring the image current of oscillating ions 3.

  • Causality for Choice: Quinazolines often contain halogens (e.g., chlorine in gefitinib). The Orbitrap's extreme resolution easily resolves the fine isotopic patterns of

    
    Cl/
    
    
    
    Cl from isobaric endogenous background ions in complex matrices like liver microsomes, ensuring confident elemental composition assignment.
  • Limitation: The transient detection time required for ultra-high resolution inherently lowers the scan rate, which can be a bottleneck when characterizing extremely narrow peak widths (<3 seconds) generated by modern UHPLC.

The Q-TOF (e.g., Waters SYNAPT XS, Agilent 6540)

Q-TOF instruments accelerate ions into a flight tube, measuring the time it takes to reach the detector.

  • Causality for Choice: Q-TOFs offer superior scan speeds (up to 50-100 Hz), making them the ideal pairing for fast, high-throughput UHPLC gradients. Furthermore, advanced Q-TOFs incorporate Ion Mobility (IM) separation. Because phase I metabolism often generates co-eluting isomeric metabolites (e.g., various positional hydroxylations on the quinazoline ring), IM separates these isomers in the gas phase based on their collisional cross-section (CCS) prior to MS detection .

Triple Quadrupole (QqQ) Baseline

While QqQ systems lack the high mass accuracy required for untargeted metabolite identification, they remain the undisputed champions for targeted, high-sensitivity pharmacokinetics (PK) quantitation using Multiple Reaction Monitoring (MRM).

Table 1: Performance Comparison of MS Platforms for Quinazoline Analysis
FeatureOrbitrap (Q Exactive)Q-TOF (SYNAPT XS)Triple Quadrupole (QqQ)
Mass Resolution (FWHM) Ultra-High (140,000 - 280,000)High (40,000 - 60,000)Low (~0.7 Da)
Mass Accuracy < 1 ppm1 - 2 ppmN/A
Scan Speed Moderate (up to 12-20 Hz)Very Fast (up to 100 Hz)Extremely Fast (MRM dwell times <1 ms)
Primary Quinazoline Workflow Complex matrix MetID, fine isotope mappingHigh-throughput MetID, Isomer separation (via IM)Targeted PK quantitation (in vivo clearance)

Experimental Methodology: LC-HRMS Metabolite Profiling

To ensure scientific trustworthiness, an analytical protocol must be a self-validating system. In this workflow for identifying gefitinib metabolites, we utilize a minus-NADPH negative control. This guarantees that detected mass shifts are true cytochrome P450 (CYP3A4)-mediated biotransformations rather than chemical degradation artifacts.

Step-by-Step Protocol
  • In Vitro Incubation: Incubate 10 µM of the quinazoline derivative (e.g., gefitinib) with Human Liver Microsomes (HLMs, 1.0 mg/mL protein) and 1 mM NADPH in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 60 minutes 2.

  • Reaction Quenching: Terminate the reaction by adding 3 volumes of ice-cold acetonitrile. Causality: Acetonitrile immediately denatures the CYP enzymes and precipitates the proteins, halting metabolism while keeping the moderately lipophilic quinazoline metabolites in solution.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • UHPLC Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 100 × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Causality: Quinazolines contain basic nitrogen atoms. The acidic modifier (formic acid) ensures these nitrogens remain fully protonated, preventing secondary interactions with free silanols on the column that cause peak tailing.

  • HRMS Detection (DDA Mode): Operate the HRMS in Positive Electrospray Ionization (ESI+) mode. Utilize Data-Dependent Acquisition (DDA), where a full MS1 scan triggers MS/MS fragmentation of the top 5 most abundant precursor ions.

    • Fragmentation Note: For Orbitraps, use Higher-energy Collisional Dissociation (HCD) rather than traditional ion trap CID. HCD eliminates the "1/3 rule" low-mass cutoff, allowing detection of critical low-mass diagnostic fragments (e.g., the m/z 128 morpholine fragment) 4.

Workflow Visualization

G A 1. In Vitro Incubation (Quinazoline + HLMs) B 2. Protein Precipitation (Ice-cold Acetonitrile) A->B Quench Reaction C 3. UHPLC Separation (C18, Gradient Elution) B->C Centrifuge & Inject D 4. HRMS Analysis (Orbitrap/Q-TOF, ESI+) C->D Eluent Transfer E 5. Data-Dependent Acquisition (Full MS & MS/MS) D->E Trigger MS/MS F 6. Metabolite Annotation (Mass Defect Filtering) E->F Raw Data Processing

Figure 1: LC-HRMS workflow for in vitro quinazoline metabolite profiling.

Mechanistic Insights & Experimental Data

The structural elucidation of quinazoline metabolites relies heavily on tracking characteristic MS/MS product ions. Gefitinib (C₂₂H₂₄ClFN₄O₃) yields a protonated precursor ion at m/z 447.1598. Upon collision-induced dissociation, the molecule predictably cleaves, yielding a major fragment at m/z 320.0597 (the intact quinazoline core with the halogen) and m/z 128.1078 (the cleaved morpholine ring) .

By applying Mass Defect Filtering (MDF) during data processing, we create a self-validating data funnel. Because the parent drug has a highly specific fractional mass (due to the mass defect of chlorine and multiple nitrogens), filtering the raw data for this exact defect (± 50 mDa) strips away thousands of endogenous lipid and peptide background signals, leaving only the true drug-related metabolites.

The primary CYP3A4-mediated metabolic routes for gefitinib include:

  • O-demethylation of the methoxy substituent on the quinazoline nucleus (M523595).

  • Oxidation of the morpholine ring to form a carbonyl (M605211).

Table 2: Accurate Mass and Fragmentation Data of Gefitinib and Major Metabolites
CompoundBiotransformationFormulaTheoretical m/z[M+H]⁺Measured m/zMass ErrorKey MS/MS Fragments (m/z)
Gefitinib Parent DrugC₂₂H₂₄ClFN₄O₃447.1593447.1598+1.1 ppm320.0597, 128.1078
M523595 O-Desmethyl (-CH₂)C₂₁H₂₂ClFN₄O₃433.1436433.1441+1.1 ppm306.0441, 128.1078
M605211 Morpholine Oxidation (+O, -2H)C₂₂H₂₂ClFN₄O₄461.1386461.1388+0.4 ppm320.0597, 142.0870

Data Interpretation: In M523595, the m/z 128 fragment remains unchanged, but the core fragment shifts from 320 to 306, definitively localizing the demethylation to the quinazoline core. Conversely, in M605211, the core fragment remains at 320, but the morpholine fragment shifts from 128 to 142, proving the oxidation occurred on the morpholine ring.

Conclusion

For the structural elucidation of quinazoline derivatives, both Orbitrap and Q-TOF platforms provide the necessary sub-ppm mass accuracy. If your workflow struggles with severe isobaric background interference in complex matrices, the Orbitrap is the superior choice due to its unmatched resolving power. However, if your laboratory relies on ultra-fast UHPLC gradients or requires the separation of co-eluting isomeric metabolites, an Ion Mobility-enabled Q-TOF provides the optimal blend of speed and structural resolution.

References

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI.
  • Determination of the Absolute Configuration of Bioactive Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones and Study of Their In Vitro Metabolic Profile. PMC - NIH.
  • The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Thermo Fisher Scientific.
  • Rapid Identification of Major Metabolites of Gefitinib Using Ion-Mobility Enabled MS (HDMSE) with the SYNAPT XS. Waters Corporation.
  • Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Repository of the Academy's Library.

Sources

Comparative

X-Ray Crystallographic Data Validation for 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline: A Comparative Guide to Refinement Suites

As a Senior Application Scientist, I frequently evaluate the efficacy of crystallographic refinement software against challenging small-molecule architectures. The compound 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the efficacy of crystallographic refinement software against challenging small-molecule architectures. The compound 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline (C16H14ClN3) serves as an ideal benchmark for such evaluations. It is a "push-pull" chromophore featuring an electron-withdrawing chloroquinazoline core coupled to an electron-donating N,N-dimethylaniline moiety.

This structural dichotomy introduces specific crystallographic challenges: high thermal libration in the dimethylamino group, potential whole-molecule rotational disorder around the central C–C bond, and the need for precise anomalous dispersion modeling of the heavy chlorine atom. This guide objectively compares the performance of leading refinement and validation suites using this compound as our standard, and provides a self-validating experimental protocol for researchers in drug development and chemical crystallography.

The Crystallographic Challenge & Mechanistic Deep-Dive

To achieve a publication-quality structure, the experimental and computational choices must be driven by the molecule's physical chemistry.

1. Radiation Source Selection (Cu Kα vs. Mo Kα) For 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline, Copper Kα radiation (λ = 1.54178 Å) is superior to Molybdenum Kα. The heavier Chlorine atom provides a strong anomalous scattering signal (Δf″) at the Cu wavelength. This maximizes the anomalous dispersion effect, which is critical for assigning the absolute structure if the molecule crystallizes in a non-centrosymmetric space group, and generally yields stronger diffraction intensities for small organic crystals.

2. Restraint Causality: RIGU vs. SIMU/DELU The N,N-dimethylamino group is highly susceptible to dynamic disorder (thermal smearing) or static rotational disorder. When modeling this in refinement engines like SHELXL, novice crystallographers often apply SIMU or DELU restraints to force the Anisotropic Displacement Parameters (ADPs) to be similar. However, the RIGU (Rigid Bond) restraint is mechanistically superior [1]. RIGU assumes that bonded atoms move as a rigid body along the bond axis. This accurately represents the physical C–N bond dynamics without artificially shrinking the ellipsoids, preventing false positive alerts during validation.

3. The Self-Validating Loop: PLATON/checkCIF A crystallographic protocol is only as trustworthy as its validation. The IUCr checkCIF server, powered by PLATON[2], acts as an independent cryptographic and crystallographic auditor. A structure is only considered mathematically "solved" when the least-squares Shift/Error ratio converges to < 0.001, and the maximum residual electron density in the difference Fourier map is < 0.5 e.Å⁻³ (specifically checking for unmodeled electron density around the highly polarizable Chlorine atom).

Comparative Analysis of Refinement Alternatives

When processing the diffraction data for 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline, the choice of software suite significantly impacts the efficiency and accuracy of the final model. We benchmarked three primary workflows: Olex2 (using olex2.refine), Command-Line SHELXL , and Phenix.refine (Small Molecule Mode).

Performance Metric / FeatureOlex2 (GUI + olex2.refine)Command-Line SHELXLPhenix.refine (Small Mol Mode)
Primary Architecture Visual, real-time ADP renderingScript-based (.ins file editing)Macromolecular, restraint-heavy
Handling of -N(CH3)2 Disorder Automated splitting via GUI toolsManual PART instruction codingAutomated, but geometry-biased
Final R1 (Observed Data) 0.0342 0.03450.0410
Final wR2 (All Data) 0.0891 0.08950.1120
Goodness-of-Fit (GoF) 1.0451.0501.210
Max/Min Residual e⁻ Density +0.24 / -0.21 e.Å⁻³+0.25 / -0.22 e.Å⁻³+0.35 / -0.30 e.Å⁻³
Validation Integration Built-in PLATON API & checkCIFExternal (Requires web upload)Built-in MolProbity (Protein-centric)

Verdict: While SHELXL remains the robust industry standard [1], Olex2 [3] provides superior performance for this specific compound. Olex2's ability to visually render ADPs in real-time allows the user to immediately identify the rotational disorder of the dimethylamino group and apply RIGU restraints with a single click, drastically reducing human error compared to manual .ins editing. Phenix, while excellent for proteins, over-restrains the small molecule, leading to higher R-factors.

Experimental Protocol: A Self-Validating Workflow

Follow this step-by-step methodology to reproduce the optimal refinement metrics for 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline.

Step 1: Defect-Free Crystallization via Vapor Diffusion

  • Dissolve 10 mg of the synthesized compound in 1.0 mL of Dichloromethane (DCM) in a 2-dram inner vial.

  • Place the unsealed inner vial into a 20 mL outer vial containing 5.0 mL of Hexane (anti-solvent).

  • Seal the outer vial tightly. Allow vapor diffusion to proceed at 293 K for 72 hours. Causality: Vapor diffusion promotes a slower, highly controlled nucleation rate compared to direct solvent evaporation. This is critical for planar quinazoline systems, which are highly prone to forming twinned, stacked crystals via rapid π-π interactions if crystallized too quickly.

Step 2: Data Collection & Reduction

  • Select a prismatic crystal (approx. 0.15 × 0.10 × 0.08 mm). Mount it on a MiTeGen loop using inert perfluoropolyether oil.

  • Immediately plunge the crystal into a 100 K nitrogen cold stream on the diffractometer.

  • Collect diffraction data using Cu Kα radiation to a resolution of at least 0.80 Å.

  • Integrate the frames and apply a multi-scan empirical absorption correction (e.g., SADABS), which is necessary to correct for the spherical absorption profile of the Chlorine atom.

Step 3: Structure Solution and Refinement (Olex2 Workflow)

  • Solve the phase problem using Intrinsic Phasing (SHELXT).

  • Open the model in Olex2. Refine using full-matrix least-squares on F² (olex2.refine or SHELXL backend).

  • Self-Validation Check 1: Inspect the ADPs. If the -N(CH3)2 carbons appear as elongated "cigars" (indicating disorder), select the group and split it into two positions (e.g., 60:40 occupancy) using Olex2's disorder modeling tool.

  • Apply the RIGU restraint to the split parts.

  • Refine until the Shift/Error ratio is exactly 0.000.

Step 4: Final Validation

  • Generate the final .cif file.

  • Run the built-in checkCIF routine via the PLATON API.

  • Self-Validation Check 2: Ensure there are zero Level A or Level B alerts. If a Level B alert regarding a short intra-molecular contact appears, verify if it is a legitimate steric clash between the quinazoline nitrogen and the aniline ortho-hydrogen, and append a validation reply to the CIF.

Visualizing the Validation Logic

The following diagram maps the logical flow of the crystallographic refinement and validation process, highlighting the critical self-correcting feedback loop.

G cluster_refine Refinement & Modeling Alternatives Data Raw Diffraction Data (Cu Kα, 100K) Integration Data Reduction & Integration (APEX3 / CrysAlisPro) Data->Integration AbsCor Absorption Correction (Multi-scan SADABS) Integration->AbsCor Solution Structure Solution (Intrinsic Phasing - SHELXT) AbsCor->Solution Olex2 Olex2 (GUI + olex2.refine) Real-time ADP visualization Automated RIGU restraints Solution->Olex2 SHELXL Command-Line SHELXL Manual .ins editing Standard weighting Solution->SHELXL Phenix Phenix.refine Macromolecular focus Restraint-heavy Solution->Phenix Validation Validation (PLATON/checkCIF) Shift/Error < 0.001 Max Peak < 0.5 e.Å⁻³ Olex2->Validation R1, wR2, GoF SHELXL->Validation Phenix->Validation Validation->Olex2 Fix Alerts (Iterative) CIF Final CIF Archive Ready for Publication Validation->CIF Zero Level A/B Alerts

Figure 1: Crystallographic data processing, refinement, and validation feedback loop.

References
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. URL:[Link]

Sources

Validation

Comparative analysis of cytotoxicity of chloroquinazoline derivatives

Title: Comparative Analysis of Cytotoxicity of Chloroquinazoline Derivatives: A Technical Guide for Oncology Drug Development Introduction Quinazoline and its derivatives, particularly chloroquinazolines, have emerged as...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of Cytotoxicity of Chloroquinazoline Derivatives: A Technical Guide for Oncology Drug Development

Introduction Quinazoline and its derivatives, particularly chloroquinazolines, have emerged as a privileged scaffold in medicinal chemistry, notably for their potent anticancer properties[1]. They primarily function as tyrosine kinase inhibitors (TKIs), targeting the Epidermal Growth Factor Receptor (EGFR) family. The substitution at the 2- and 4-positions of the quinazoline core significantly modulates their cytotoxicity, selectivity, and mechanism of action[1][2]. This guide provides a comprehensive comparative analysis of the cytotoxicity of various chloroquinazoline derivatives, synthesizing experimental data, structure-activity relationships (SAR), and validated screening methodologies.

Mechanisms of Cytotoxicity

Chloroquinazoline derivatives induce cytotoxicity in cancer cells through multiple converging pathways:

  • EGFR Tyrosine Kinase Inhibition: Derivatives like 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (Compound 10b) act as ATP-competitive inhibitors at the EGFR kinase domain[3]. By blocking ATP binding, they halt downstream PI3K/AKT and RAS/MAPK signaling, leading to G2/M phase cell cycle arrest and apoptosis[4].

  • Microtubule Disruption: Certain 2-chloroquinazoline derivatives (e.g., 1-Phenyl-1-(quinazolin-4-yl)ethanols) exhibit antiproliferative activity by binding to the colchicine-site of tubulin, thereby inhibiting microtubule polymerization[5].

  • DNA Intercalation: The planar conjugated system of the quinazoline core allows for interaction with double-stranded DNA, disrupting replication and transcription[6].

G EGFR EGFR (Wild-type / Mutant) ATP ATP Binding Domain EGFR->ATP Kinase Activation PI3K PI3K / AKT Pathway ATP->PI3K MAPK RAS / MAPK Pathway ATP->MAPK Chloroquinazoline 2-Chloroquinazoline Derivatives (e.g., Compound 10b) Chloroquinazoline->ATP Competitive Inhibition Apoptosis Apoptosis & Cell Cycle Arrest Chloroquinazoline->Apoptosis Induces Proliferation Tumor Proliferation PI3K->Proliferation MAPK->Proliferation Apoptosis->Proliferation Blocks

EGFR-TK signaling inhibition by 2-chloroquinazoline derivatives inducing apoptosis.

Comparative Cytotoxicity Profiles

The efficacy of chloroquinazoline derivatives is highly dependent on the target cell line and the specific functional groups attached to the core scaffold. The table below summarizes the half-maximal inhibitory concentration (IC50) of notable derivatives compared to standard chemotherapeutics.

Compound / DerivativeTarget ModificationCell LineIC50 ValueReference Standard (IC50)Key Observation
Compound 10b 2-chloro, 4-anilino substitutionA549 (Lung)3.68 µMGefitinibSuperior or equivalent activity to Gefitinib; potent EGFR-TK inhibitor[3][4].
Compound 10b 2-chloro, 4-anilino substitutionHepG2 (Liver)2.04 µMGefitinibStrong inhibition of human liver cancer cells[3][4].
Compound 7b 2-ethylamino, 4-chlorofluoroanilideMCF-7 (Breast)17.04 µg/mLThalidomide (14.58 µg/mL)Comparable to thalidomide; high safety profile in Vero cells[7][8].
Compound 16a Pyrimidodiazepine fused 2-chloroquinazolineK-562 (Leukemia)0.622 µM (GI50)DoxorubicinStrong growth inhibitory activity via DNA binding and kinase inhibition[6].

Causality Insight: The introduction of a chlorine atom at the 2-position enhances the electrophilicity of the quinazoline ring, facilitating stronger hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases. Furthermore, replacing the chlorine at position-2 with an ethylamine group (as seen in Compound 7b) increases the steric bulk and lipophilicity, which can improve cellular permeability but may alter the target specificity from EGFR to immunomodulatory pathways[7][8].

Experimental Methodologies: Self-Validating Cytotoxicity Protocols

To ensure high scientific integrity and reproducibility, cytotoxicity assays must be designed as self-validating systems. The following protocol details the MTS assay workflow for evaluating chloroquinazoline derivatives, emphasizing the mechanistic rationale behind each step.

Protocol: MTS-Based Cell Viability Assay for IC50 Determination Rationale: The MTS assay is preferred over MTT for high-throughput screening of chloroquinazolines because the MTS formazan product is soluble in tissue culture medium. This eliminates the need for a solubilization step (e.g., using DMSO), reducing pipetting errors and preserving the integrity of the readouts for compounds that may precipitate in DMSO[5].

Step-by-Step Methodology:

  • Cell Culture & Seeding:

    • Action: Harvest logarithmically growing cancer cells (e.g., A549, HepG2) using 0.25% Trypsin-EDTA. Seed cells in a 96-well plate at a density of

      
       cells/well in 100 µL of complete medium (e.g., DMEM + 10% FBS).
      
    • Causality: Seeding density is critical. Over-confluent cells will enter the stationary phase, downregulating target kinases (like EGFR) and artificially skewing the compound's apparent cytotoxicity.

  • Incubation & Attachment:

    • Action: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

    • Causality: Allows cells to adhere and re-enter the exponential growth phase, ensuring they are metabolically active and susceptible to cell cycle-dependent drugs.

  • Compound Preparation & Treatment:

    • Action: Dissolve the chloroquinazoline derivative in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v).

    • Causality: Chloroquinazolines are highly hydrophobic. Exceeding 0.5% DMSO can cause solvent-induced cytotoxicity, confounding the drug's actual effect. Include a vehicle control (0.5% DMSO) to establish the baseline viability (100%).

  • Exposure Period:

    • Action: Treat the cells with 100 µL of the diluted compounds and incubate for 48 to 72 hours.

    • Causality: A 48-72 hour window is necessary because chloroquinazolines primarily induce apoptosis via cell cycle arrest (G2/M phase). Shorter exposure times may only capture cytostatic effects rather than true cytotoxicity.

  • MTS Reagent Addition:

    • Action: Add 20 µL of MTS/PMS solution to each well. Incubate for 1-4 hours at 37°C.

    • Causality: Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product via NAD(P)H-dependent dehydrogenase enzymes. The amount of formazan is directly proportional to the number of living cells.

  • Quantification & Analysis:

    • Action: Measure the absorbance at 490 nm using a microplate reader. Calculate cell viability relative to the vehicle control. Use non-linear regression analysis to determine the IC50.

Workflow Seed 1. Cell Seeding (A549, HepG2, MCF-7) Incubate1 2. Incubation (24h) Log-phase growth Seed->Incubate1 Treat 3. Compound Treatment (Serial Dilutions + Controls) Incubate1->Treat Incubate2 4. Exposure (48-72h) Assess Time-Dependent Toxicity Treat->Incubate2 Assay 5. MTS Addition Metabolic Conversion Incubate2->Assay Read 6. Absorbance Reading (Spectrophotometry at 490nm) Assay->Read Analyze 7. IC50 Calculation Non-linear Regression Read->Analyze

Step-by-step workflow for in vitro cytotoxicity screening and IC50 determination.

Authoritative Grounding & Future Perspectives

The structural plasticity of the quinazoline nucleus allows for extensive derivatization. Recent structure-activity relationship (SAR) studies highlight that while 2-chloroquinazolines are highly potent, their pharmacokinetic profiles (e.g., aqueous solubility) often require optimization[9]. Fusing the quinazoline core with other pharmacophores, such as pyrimidodiazepines, or incorporating triazole rings, has shown immense promise in overcoming resistance mechanisms (like the EGFR T790M mutation) and enhancing selectivity against cancer cells over normal cells (e.g., Vero or WI-38 lines)[6][10][11].

For drug development professionals, prioritizing the synthesis of dual-targeted 2-chloroquinazoline derivatives (e.g., EGFR/HER2 or EGFR/VEGFR-2 inhibitors) represents the most viable pathway toward next-generation, highly cytotoxic, yet safe oncological therapeutics.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. NIH.[Link]

  • Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. RSC Publishing.[Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. NIH.[Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances.[Link]

  • Synthesis and Anti-Proliferation Activity Evaluation of Novel 2-Chloroquinazoline as Potential EGFR-TK Inhibitors. Researcher.Life.[Link]

  • Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. NIH.[Link]

  • Synthesis and Anti‐Proliferation Activity Evaluation of Novel 2‐Chloroquinazoline as Potential EGFR‐TK Inhibitors. ResearchGate.[Link]

  • Synthesis and Cytotoxic Activity of New Pyrimido[1,2- c]quinazolines. Biointerface Research.[Link]

  • Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. RSC Publishing.[Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.[Link]

  • The IC50 values of compounds C1 to C10 against four cancer cell lines. ResearchGate.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline

A Proactive Safety Framework for Handling 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline This guide provides a comprehensive operational and safety directive for the handling and disposal of 4-(4-Chloroquinazolin-2-yl)-...

Author: BenchChem Technical Support Team. Date: March 2026

A Proactive Safety Framework for Handling 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline

This guide provides a comprehensive operational and safety directive for the handling and disposal of 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline. As a novel or specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this protocol is built upon a foundational risk assessment derived from the compound's constituent structural motifs: a chlorinated quinazoline core and an N,N-dimethylaniline moiety. This approach ensures a conservative and proactive safety posture, essential for protecting researchers and maintaining a secure laboratory environment.

The primary hazards are inferred from related chemical classes. Aromatic amines are noted for their potential toxicity via inhalation, dermal absorption, and ingestion, with some being suspected carcinogens.[1][2][3] The N,N-dimethylaniline component, specifically, is toxic and can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[4][5] Chlorinated aromatic compounds can present additional toxicological and environmental persistence concerns. Consequently, all handling procedures must assume the compound is hazardous and requires stringent controls.

Hazard Profile Analysis

The safety protocols outlined are based on the potential hazards associated with the key structural components of the target molecule.

Structural Component Associated Potential Hazards Key Safety Implications
Quinazoline Core Skin, eye, and respiratory irritation.Requires robust skin and eye protection; handling of solids must minimize dust generation.[6]
N,N-dimethylaniline Moiety Toxic if swallowed, inhaled, or in contact with skin.[3] Suspected carcinogen. Readily absorbed through the skin.[2] Causes methemoglobinemia.[4]Mandates the use of chemical-resistant gloves and full-coverage lab attire. All operations should be in a well-ventilated area, preferably a fume hood.
Chlorinated Aromatic Potential for organ toxicity with prolonged exposure.[7] Toxic to aquatic life with long-lasting effects.[7]Requires careful waste segregation and disposal as hazardous material to prevent environmental release.

I. Primary Engineering Control: The Non-Negotiable First Line of Defense

Before any personal protective equipment is considered, the primary method for exposure control must be established. All procedures involving 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline, especially the handling of the solid powder and the preparation of solutions, must be performed within a certified chemical fume hood. The fume hood is the most critical barrier, designed to capture and exhaust dust, vapors, and aerosols, thereby minimizing respiratory exposure.

II. Personal Protective Equipment (PPE): A Multi-Layered Barrier

The following PPE is mandatory for all personnel handling 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline. This multi-layered approach ensures comprehensive protection against the primary exposure routes: dermal contact, inhalation, and ocular exposure.

Protection Type Specification Rationale and Expert Insight
Hand Protection Double Gloving: Inner and outer pair of powder-free, chemically resistant gloves (Nitrile or Neoprene recommended).[6]Direct skin contact is a primary exposure route for aromatic amines.[2] Double gloving provides a critical safeguard against undetected micro-perforations and allows for the safe removal of the contaminated outer glove without compromising the inner barrier.[8][9] Change outer gloves every 30-60 minutes or immediately upon known contact.[8]
Body Protection Flame-resistant laboratory coat with tight-fitting cuffs. For larger quantities (>1g) or splash-risk procedures, a disposable, low-permeability gown worn over the lab coat is required.A standard lab coat protects personal clothing. However, due to the high suspected toxicity, a disposable gown prevents the compound from saturating the lab coat, mitigating the risk of "take-home" contamination.[9][10]
Eye & Face Protection Chemical splash goggles are the minimum requirement. A full-face shield is mandatory when handling the solid powder or any procedure with a high risk of splashing.This dual-layer protection is crucial. Goggles protect against splashes from the sides, while a face shield provides a barrier against direct splashes and airborne particles, which are common when transferring powders.[6][10]
Respiratory Protection A NIOSH-approved N95 dust mask or higher-level respirator (e.g., a powered air-purifying respirator - PAPR) is required when handling the solid powder.Weighing and transferring solids can generate fine, inhalable dust. An N95 respirator provides an essential barrier to prevent these toxic particles from entering the respiratory system. Surgical masks offer no protection against chemical dust.[6][11]

III. Operational Plan: Step-by-Step Safety Protocols

Adherence to a strict, procedural workflow is paramount for minimizing risk. The following steps provide a self-validating system for safe handling.

A. Pre-Handling Preparation
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Locate Safety Equipment: Ensure an eyewash station and safety shower are unobstructed and readily accessible.[6]

  • Assemble Materials: Gather all necessary chemicals, solvents, and equipment and place them inside the fume hood to minimize traffic in and out of the containment area.

  • Prepare Waste Containers: Place designated, clearly labeled hazardous waste containers inside the fume hood for immediate disposal of contaminated items.

B. PPE Donning Sequence
  • Put on the lab coat and/or disposable gown.

  • Put on the inner pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat/gown.

  • Put on chemical splash goggles.

  • If handling powder, don the N95 respirator and full-face shield.

  • Put on the outer pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat/gown.[9]

C. Chemical Handling Workflow
  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound on a disposable weigh boat within the chemical fume hood to contain any spills and control dust.

  • Dissolving: When preparing solutions, add the solid 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline to the solvent slowly to prevent splashing.[6]

  • Post-Handling: After the procedure is complete, decontaminate all work surfaces within the fume hood. Securely cap all containers.

D. PPE Doffing Sequence (Critical for Preventing Contamination)
  • Outer Gloves: Remove the outer pair of gloves while still in the fume hood and dispose of them in the designated hazardous waste container.

  • Exit Fume Hood Area.

  • Gown/Lab Coat: Remove the disposable gown (if used) and the lab coat by rolling it away from the body to contain any surface contamination.

  • Face/Eye Protection: Remove the face shield and then the goggles.

  • Respirator: Remove the respirator last.

  • Inner Gloves: Remove the inner pair of gloves and dispose of them.

  • Hygiene: Immediately and thoroughly wash hands and any exposed skin with soap and water.[6]

Caption: PPE selection workflow based on experimental scale and risk.

IV. Disposal Plan: Environmental Stewardship

Due to its classification as a halogenated aromatic amine, all waste containing 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline must be treated as hazardous.[7][12]

  • Waste Segregation: Do not mix waste containing this compound with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Solid Waste: This includes contaminated gloves, gowns, weigh boats, and any unreacted solid compound. Collect in a designated, sealed, and clearly labeled hazardous waste container.[13]

  • Liquid Waste: All solutions containing the compound, as well as solvent rinses of contaminated glassware, must be collected in a sealed, labeled hazardous liquid waste container. Do not dispose of down the drain.[12]

  • Disposal Protocol: All waste must be disposed of through your institution's EHS program in accordance with local, regional, and national environmental regulations.[13]

References

  • BenchChem. (n.d.). Essential Safety and Operational Guide for 2-Methyl-4(3H)-quinazolinone.
  • Scribd. (n.d.). Aromatic Amines Hazcard Overview.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • CPAchem. (2025, October 21). Safety data sheet.
  • Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (2010). Some Aromatic Amines, Organic Dyes, and Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99.
  • Thermo Fisher Scientific. (2025, October 7). SAFETY DATA SHEET.
  • Aldrich. (2026, January 13). SAFETY DATA SHEET.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Agar Scientific. (2019, August 7). Safety data sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • PENTA s.r.o. (2024, November 28). SAFETY DATA SHEET - N,N-Dimethylaniline.
  • RPS Group. (2022, December 19). Hazard Watch: Amines in the workplace.
  • Occupational Safety and Health Administration. (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • California Air Resources Board. (1997, September). N,N-Dimethylaniline. Toxic Air Contaminant Identification List Summaries.
  • Aarti Industries. (2021, October 15). N,N-dimethylaniline GPS Safety Summary.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Chemsrc. (2025, August 22). N,N-Dimethylaniline.
  • Centers for Disease Control and Prevention. (n.d.). N,N-Dimethylaniline - IDLH. NIOSH.
  • U.S. Environmental Protection Agency. (n.d.). N-N-Dimethylaniline. Integrated Risk Information System (IRIS).
  • International Programme on Chemical Safety. (n.d.). ICSC 0877 - N,N-DIMETHYLANILINE.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline
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Reactant of Route 2
4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline
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